Sodium 4-formylbenzene-1,3-disulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4-formylbenzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S2.2Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHCUPMVISNFW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889714 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33513-44-9 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033513449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-formylbenzene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.850 | |
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Foundational & Exploratory
An In-depth Technical Guide to Sodium 4-formylbenzene-1,3-disulfonate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-formylbenzene-1,3-disulfonate, also known as benzaldehyde-2,4-disulfonic acid disodium salt, is a versatile organic compound with significant applications as a chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and key applications. Detailed experimental protocols for its preparation are outlined, and its physicochemical data are presented in a structured format for clarity. Furthermore, this document illustrates the synthesis and application workflow of this compound through a logical diagram.
Chemical Properties and Identification
This compound is an aromatic compound characterized by the presence of a formyl group and two sulfonate groups attached to the benzene ring. These functional groups impart unique chemical properties that make it a valuable precursor in various synthetic processes.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Na₂O₇S₂ | [1][2] |
| Molecular Weight | 310.21 g/mol (anhydrous) | [3] |
| CAS Number | 33513-44-9 (anhydrous) | [1][4] |
| 207291-88-1 (hydrate) | [3] | |
| IUPAC Name | disodium;4-formylbenzene-1,3-disulfonate | [5] |
| Synonyms | Benzaldehyde-2,4-disulfonic acid disodium salt, Disodium 4-formyl-1,3-benzenedisulfonate | [6] |
| Physical Form | White to yellow powder, crystals, and/or chunks | |
| Purity | Typically ≥97% | [1] |
| Storage | Inert atmosphere, room temperature | [4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| Melting Point | 83-84 °C (anhydrous) | [7][8] |
| Boiling Point | Not available | [6] |
| Solubility in Water | Soluble | [6][9][10][11] |
| Density | 1.18 g/cm³ (anhydrous) | [8] |
Spectral Data
Spectral analysis is essential for the structural elucidation and quality control of this compound.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Data available, specific peak information not fully detailed in search results. | [5] |
| FT-IR | Conforms to structure. Characteristic bands of sodium sulfonate groups are expected around 1036 cm⁻¹ and 1083 cm⁻¹. | [8][12] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the reaction of a di-halogenated benzaldehyde with a sulfite salt. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 2,4-dichlorobenzaldehyde
This process describes the preparation of the alkali metal salt of benzaldehyde-2,4-disulfonic acid from 2,4-dichlorobenzaldehyde.
Materials:
-
2,4-dichlorobenzaldehyde
-
Sodium sulfite
-
Water
Procedure:
-
A solution of sodium sulfite in water is prepared.
-
2,4-dichlorobenzaldehyde is added to the aqueous solution of sodium sulfite.
-
The reaction mixture is heated in a closed vessel with stirring to a temperature between 140-180 °C, with a preferred range of 160-170 °C.
-
The reaction is maintained at this temperature for a duration of less than 7 hours, preferably between 2 to 4 hours.
-
Upon completion, the corresponding salt of benzaldehyde-2,4-disulfonic acid is formed with a high yield.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications
This compound serves as a crucial intermediate in several industrial applications due to its reactive aldehyde and water-solubilizing sulfonate groups.
-
Dye and Pigment Synthesis: It is a key building block in the manufacturing of various dyes and pigments.[11]
-
Fluorescence-based Sensors: The compound is utilized in the synthesis of symmetric and asymmetric xanthene dyes, which are essential components in the development of fluorescence-based sensors for imaging applications.[6]
-
Optical Brighteners: It is used in the synthesis of oxadiazole-based stilbene optical brighteners that act as ultraviolet radiation protectants.[6]
-
Polymer Chemistry: The hydrate form is used in the synthesis of polymer electrolyte membranes, which are critical components of electrochemical devices.[13]
Diagram of Application Pathways
Caption: Key application areas of this compound.
Safety Information
It is important to handle this compound with appropriate safety precautions.
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a significant chemical intermediate with a well-established synthetic route and diverse applications, particularly in the fields of materials science and analytical chemistry. This guide has provided a detailed overview of its synthesis, properties, and major uses, offering valuable information for researchers and professionals in related fields. The structured data and workflow diagrams are intended to facilitate a clear understanding of this compound's technical profile.
References
- 1. 33513-44-9|this compound|BLD Pharm [bldpharm.com]
- 2. 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | C7H4Na2O7S2 | CID 169512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate | C7H6Na2O8S2 | CID 17749111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 33513-44-9,Benzaldehyde-2,4-disulfonic acid disodium salt | lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 9. Benzaldehyde-2,4-disulfonic acid disodium salt CAS#: 33513-44-9 [m.chemicalbook.com]
- 10. Benzaldehyde-2,4-disulfonic Acid-disodium Salt at 2500.00 INR in Mumbai, Maharashtra | Seema Biotech [tradeindia.com]
- 11. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. macsenlab.com [macsenlab.com]
Sodium 4-formylbenzene-1,3-disulfonate: A Technical Guide for Researchers
CAS Number: 33513-44-9 Hydrate CAS Number: 207291-88-1
This technical guide provides an in-depth overview of Sodium 4-formylbenzene-1,3-disulfonate, a versatile organic compound with applications in proteomics, materials science, and potentially drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its properties, synthesis, analysis, and potential applications.
Chemical and Physical Properties
This compound is a water-soluble aromatic compound characterized by the presence of a reactive aldehyde group and two sulfonate groups. These functional groups impart unique chemical properties, making it a valuable tool in various scientific disciplines.
| Property | Value | Source |
| Molecular Formula | C₇H₄Na₂O₇S₂ | [1][2] |
| Molecular Weight | 310.20 g/mol | [1] |
| Appearance | White to off-white powder or crystals | --- |
| Purity | ≥97% | [1] |
| Solubility | Soluble in water | [3] |
| Storage | Room temperature, under inert atmosphere | [4] |
Synthesis and Purification
Hypothetical Experimental Protocol: Synthesis
This protocol is a hypothetical example based on the synthesis of similar compounds and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Sulfonation: Charge the flask with a suitable starting material, such as 4-formylbenzenesulfonic acid. Slowly add fuming sulfuric acid (oleum) from the dropping funnel while maintaining a controlled temperature. The reaction is typically exothermic and may require cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralization: Neutralize the acidic solution with a sodium-based alkali, such as sodium hydroxide or sodium carbonate, to precipitate the disodium salt.
-
Isolation: Isolate the crude product by filtration.
Experimental Protocol: Purification
The purification of aryl sulfonic acids and their salts can be challenging due to their high water solubility.[7][8] Common methods include recrystallization and ion-exchange chromatography.
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot water.
-
If necessary, treat with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent (e.g., ethanol or a water/ethanol mixture).
-
Dry the crystals under vacuum.
-
-
Ion-Exchange Chromatography:
-
Prepare a column with a suitable ion-exchange resin (e.g., a strongly basic anion-exchange resin).
-
Dissolve the crude product in water and load it onto the column.
-
Wash the column with deionized water to remove inorganic salts and non-ionic impurities.
-
Elute the desired product using a salt gradient (e.g., an increasing concentration of NaCl solution).
-
Collect fractions and analyze them by HPLC to identify those containing the pure product.
-
Combine the pure fractions and desalt if necessary (e.g., by dialysis or reverse-phase chromatography).
-
Analytical Methods
A combination of spectroscopic and chromatographic techniques can be used to characterize and assess the purity of this compound.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and impurity profiling. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
Exemplary Experimental Protocol: HPLC Analysis
This is an example protocol based on methods for similar aromatic sulfonated compounds and may require optimization.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or water.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable reagent in several areas of research.
Proteomics and Bioconjugation
The aldehyde group can react with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a Schiff base. This reaction can be stabilized by reduction to form a stable secondary amine linkage. This reactivity makes it a useful crosslinking agent for studying protein-protein interactions. The sulfonate groups enhance the water solubility of the crosslinker, which is advantageous for biological applications.
Below is a conceptual workflow for using this compound as a protein crosslinking agent.
Drug Delivery
Aldehyde-containing molecules are explored as crosslinkers for creating hydrogels and other drug delivery systems.[9] The ability of the aldehyde to react with amines on polymers like chitosan can be used to form stable drug-eluting matrices. The sulfonated nature of this particular compound could influence the hydrophilicity and drug release properties of such systems.
Potential Role in Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, its reactivity and structural features suggest potential avenues for investigation. As a protein-modifying agent, it could potentially be used to:
-
Probe Protein Function: By crosslinking proteins within a signaling complex, it could help to identify interacting partners and stabilize transient interactions for analysis.
-
Develop Targeted Therapeutics: If conjugated to a targeting moiety (e.g., an antibody or a small molecule ligand), the aldehyde could be used to deliver a payload or to selectively crosslink proteins at a specific cellular location.
The sulfonate groups may also influence cellular uptake and distribution, a key factor in the efficacy of any potential therapeutic agent.[10][11]
The following diagram illustrates a hypothetical scenario where a conjugate of this molecule could be used to modulate a cell surface receptor signaling pathway.
Conclusion
This compound is a chemical entity with established utility and further potential in various research fields. Its water solubility and reactive aldehyde group make it a valuable tool for bioconjugation and materials science. While its direct role in drug development and interaction with signaling pathways remains to be elucidated, its chemical properties provide a strong foundation for future investigations in these areas. This guide serves as a comprehensive starting point for researchers interested in exploring the applications of this versatile compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | C7H4Na2O7S2 | CID 169512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithis compound , >98.0%(HPLC) , 33513-44-9 - CookeChem [cookechem.com]
- 4. 33513-44-9|this compound|BLD Pharm [bldpharm.com]
- 5. US4710322A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid - Google Patents [patents.google.com]
- 6. CN101456831A - Method for preparing 2,5-disulfonic benzaldehyde - Google Patents [patents.google.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Chitosan cross-linked with poly(ethylene glycol)dialdehyde via reductive amination as effective controlled release carriers for oral protein drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Hydrophobicity in the Cellular Uptake of Negatively Charged Macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium 4-formylbenzene-1,3-disulfonate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical properties of Sodium 4-formylbenzene-1,3-disulfonate, a compound relevant in various research and development applications.
Core Chemical Data
The fundamental chemical identifiers for this compound are summarized below. This data is critical for accurate experimental design, stoichiometric calculations, and analytical characterization. The compound is also known by synonyms such as Disodium Benzaldehyde-2,4-disulfonate and 4-Formylbenzene-1,3-disulfonic acid disodium salt.[1][2][3]
| Parameter | Value | References |
| Molecular Formula | C₇H₄Na₂O₇S₂ | [2] |
| C₇H₄O₇S₂•Na₂ | [4] | |
| Molecular Weight | 310.20 g/mol | [1] |
| 310.21 g/mol | [2][4] | |
| 310.22 g/mol | ||
| Common CAS Number | 33513-44-9 | [1][3] |
Note: The molecular weight is based on the anhydrous form of the salt. Hydrated versions, denoted as HCOC₆H₃(SO₃Na)₂ · xH₂O, also exist.[5]
Structural and Relational Overview
The molecular structure of this compound consists of a central benzene ring functionalized with a formyl group and two sulfonate groups, which are ionically bonded to sodium cations. This relationship is depicted in the diagram below.
Caption: Logical diagram of the constituent parts of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically proprietary or published in peer-reviewed literature. For specific applications such as its use in synthesizing polymer electrolyte membranes or as a biochemical for proteomics research, researchers should consult relevant scientific databases and publications.[4][6] Standard analytical techniques like High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Karl Fischer titration are often employed to determine purity, confirm structure, and quantify water content, respectively.[3][6]
References
An In-depth Technical Guide to Disodium Benzaldehyde-2,4-disulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of disodium Benzaldehyde-2,4-disulfonate, a key organic intermediate. The document details its chemical structure, physicochemical properties, and significant applications, with a focus on quantitative data and established experimental protocols.
Chemical Identity and Structure
Disodium Benzaldehyde-2,4-disulfonate, also known by its IUPAC name Disodium 4-Formylbenzene-1,3-disulfonate, is an aromatic compound containing an aldehyde group and two sulfonate groups.[1][2] These functional groups make it a versatile precursor in various chemical syntheses. The compound is typically available as a hydrate.[3][4][5]
Table 1: Chemical Identifiers for Disodium Benzaldehyde-2,4-disulfonate
| Identifier | Value |
| IUPAC Name | Dithis compound[2] |
| Common Synonyms | Benzaldehyde-2,4-disulfonic acid disodium salt, Disodium 4-formyl-1,3-benzenedisulfonate, Disodium 2,4-disulfo benzaldehyde[1][3][5] |
| CAS Number (Anhydrous) | 33513-44-9[1][2][3][6] |
| CAS Number (Hydrate) | 207291-88-1[4][7] |
| Molecular Formula (Anhydrous) | C₇H₄Na₂O₇S₂[2][8] |
| Molecular Weight (Anhydrous) | 310.21 g/mol [1][2][3] |
| EC Number | 251-551-0[1] |
graph "Disodium_Benzaldehyde_2_4_disulfonate_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Benzene Ring with substitutions C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];
// Bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents// Aldehyde group at C1 (position 1) C_CHO [label="C", pos="0,2.2!"]; H_CHO [label="H", pos="-0.5,2.8!"]; O_CHO [label="O", pos="0.5,2.8!"]; C1 -- C_CHO [label=""]; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];
// Sulfonate group at C2 (position 2) S1 [label="S", pos="-2.2,0.8!"]; O1S1 [label="O", pos="-2.8,0!"]; O2S1 [label="O⁻Na⁺", pos="-2.8,1.6!"]; O3S1 [label="O", pos="-1.6,1.6!"]; C2 -- S1; S1 -- O1S1 [style=double]; S1 -- O2S1; S1 -- O3S1 [style=double];
// Sulfonate group at C4 (position 4) S2 [label="S", pos="0,-2.2!"]; O1S2 [label="O", pos="-0.8,-2.8!"]; O2S2 [label="O⁻Na⁺", pos="0.8,-2.8!"]; O3S2 [label="O", pos="0,-1.6!"]; C4 -- S2; S2 -- O1S2; S2 -- O2S2; S2 -- O3S2 [style=double];
// Aromatic hydrogens H3 [label="H", pos="-1.5,-1!"]; H5 [label="H", pos="1.5,-1!"]; H6 [label="H", pos="1.5,1!"]; C3 -- H3; C5 -- H5; C6 -- H6; }
Caption: 2D Chemical Structure of Disodium Benzaldehyde-2,4-disulfonate.
Physicochemical and Spectral Data
The compound is a stable, water-soluble solid, making it suitable for use in aqueous reaction media. Its physical properties are summarized below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white or light yellow powder/crystals[3][9] |
| Solubility | Soluble in water[1][9][10] |
| Density | ~1.18 g/cm³[1][9] |
| Melting Point | 83-84 °C (anhydrous)[9]; Other sources report N/A[1][2] |
| Purity | ≥97%[3][6] |
Table 3: Available Spectral and Analytical Data
| Analysis Type | Availability / Observation |
| ¹H NMR | Spectrum data is available via suppliers like Sigma-Aldrich[1] |
| ¹³C NMR | Spectrum data is available via suppliers like Sigma-Aldrich[1] |
| FTIR | Used for structural confirmation in quality control[9] |
| Purity Assay (GC) | 99.8%[9] |
| Water Content (Karl Fischer) | ~5.53%[9] |
Key Applications in Research and Industry
Disodium Benzaldehyde-2,4-disulfonate serves as a crucial intermediate in several industrial and research applications.
-
Dye Synthesis : It is a primary building block for triphenylmethane and xanthene dyes.[1][8][10][11]
-
Fluorescent Probes : The xanthene dyes synthesized from this compound are integral components in fluorescence-based sensors, which are critical for advanced imaging applications in biomedical research.[1][2][10]
-
Optical Brighteners : The compound is used to synthesize oxadiazole-based stilbene optical brighteners.[1][2][10]
-
UV Protection : These optical brighteners can function as ultraviolet radiation protectants, notably for insect baculoviruses used in biological pest control.[1][2][10]
-
Electroplating : It also finds use in the electroplating industry.[8][11]
Experimental Protocols: Synthesis
The synthesis of disodium Benzaldehyde-2,4-disulfonate has been established through several routes. The following protocols are adapted from patented industrial processes.
Protocol 1: Synthesis from 2,4-Dichlorobenzaldehyde
This method involves the nucleophilic aromatic substitution of chlorine atoms with sulfite groups.
Materials:
-
2,4-Dichlorobenzaldehyde (1 mol, 175 g)
-
Sodium sulfite (2.06 mol, 260 g)
-
Deionized water (1100 g)
-
Sodium hypochlorite solution (13% w/w, approx. 200 g)
-
High-pressure reactor
Procedure:
-
Prepare a solution of sodium sulfite in deionized water within a sealed high-pressure reaction vessel.
-
Add 2,4-dichlorobenzaldehyde to the sulfite solution.
-
Seal the reactor and heat the mixture to 170°C for 2.5 to 5 hours with continuous stirring.[8]
-
After the reaction, cool the vessel and concentrate the resulting solution to approximately 65% of its initial weight.
-
Cool the concentrated solution to 5°C.
-
Perform an oxidation step by adding sodium hypochlorite solution to the cooled mixture.
-
The final product is isolated by centrifuging the mixture, yielding the disodium salt of benzaldehyde-2,4-disulfonic acid. The reported yield is approximately 86% of the theoretical maximum.[8]
Protocol 2: One-Pot Synthesis from 2,4-Dichlorobenzal Chloride
This process achieves the synthesis in a single reaction vessel, starting from the corresponding benzal chloride.
Materials:
-
2,4-Dichlorobenzal chloride (1 mol, 230 g)
-
Sodium sulfite (2.06 mol, 260 g)
-
Sodium hydrogen carbonate (2.14 mol, 180 g)
-
Deionized water (1045 g)
-
Sodium hypochlorite solution (13% w/w, approx. 140 g)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine 2,4-dichlorobenzal chloride with an aqueous solution containing both sodium sulfite and sodium hydrogen carbonate (which acts as an acid scavenger).[11]
-
Seal the reactor and heat the mixture to 170°C for 3.5 hours while stirring.[11]
-
Cool the reaction mixture and concentrate it to 70% of the initial weight.
-
Oxidize the resulting solution with 140 g of sodium hypochlorite solution.
-
Isolate the product by centrifugation. This method yields the final product at approximately 75.6% of the theoretical yield.[11]
***dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
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// Edges start -> reaction; reagents -> reaction; reaction -> concentration; concentration -> oxidation; oxidation -> isolation; isolation -> product; }
References
- 1. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate | C7H6Na2O8S2 | CID 17749111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Benzaldehyde-2,4-disulfonic acid disodium salt | 33513-44-9 [chemicalbook.com]
- 4. BENZALDEHYDE-2,4-SODIUM DISULFONATE | VSNCHEM [vsnchem.com]
- 5. Benzaldehyde-2,4-disulfonic acid disodium salt Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Benzaldehyde-2,4-disulphonic acid disodium salt, 97% - 33513-44-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. 33513-44-9 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | C7H4Na2O7S2 | CID 169512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 10. Benzaldehyde-2,4-disulfonic Acid Disodium Salt - Off White Powder, 90.60% Purity | Ideal For Fluorescence-based Sensors And Optical Brightening Applications at Best Price in Mumbai | Seema Biotech [tradeindia.com]
- 11. scbt.com [scbt.com]
An In-depth Technical Guide on the Solubility of 4-Formylbenzene-1,3-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Formylbenzene-1,3-disulfonic acid disodium salt, a compound of interest in various research and diagnostic applications. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Properties
4-Formylbenzene-1,3-disulfonic acid disodium salt, also known as Benzaldehyde-2,4-disulfonic acid disodium salt, is a biochemical used in proteomics research and as a component in diagnostic assay manufacturing, including hematology and histology.[1] It typically appears as a light yellow powder, crystals, or chunks.[2]
Chemical Structure and Formula:
-
Molecular Formula: C₇H₄Na₂O₇S₂ (anhydrous)[1]
The disodium salt form and the presence of two sulfonic acid groups suggest a high degree of polarity, which is a primary determinant of its solubility characteristics.
Quantitative Solubility Data
| Solvent | Quantitative Solubility | Qualitative Description | Source |
| Water | Data not specified | Soluble | [2] |
| Organic Solvents | Data not specified | Generally considered insoluble | Implied by polar nature |
Note: The solubility of aromatic sulfonates can be influenced by the common ion effect. For instance, their solubility in aqueous solutions can be decreased by the presence of other alkali metal chlorides.[4]
Experimental Protocols for Solubility Determination
Accurate determination of aqueous solubility is crucial for the effective application of this compound. The following outlines a generalized experimental protocol based on the "Saturation Shake-Flask" method, a widely accepted technique for determining equilibrium solubility.[5]
Objective: To determine the equilibrium solubility of 4-Formylbenzene-1,3-disulfonic acid disodium salt in a given solvent system (e.g., deionized water, buffer solutions).
Materials and Equipment:
-
4-Formylbenzene-1,3-disulfonic acid disodium salt
-
Solvent of interest
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Calibrated pH meter (if using buffered solutions)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the solvent in a flask. This ensures that the solution reaches saturation.
-
Equilibration: Seal the flask and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method.
-
Data Analysis: Calculate the solubility from the measured concentration in the supernatant, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Factors that can affect solubility measurements include pH, the presence of salts, and co-solvents.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical solubility determination experiment.
Logical Relationships in Solubility
The solubility of an ionic compound like 4-Formylbenzene-1,3-disulfonic acid disodium salt is governed by the interplay between lattice energy and hydration energy.
References
A Comprehensive Technical Guide to the Material Safety of Sodium 4-formylbenzene-1,3-disulfonate
This guide provides an in-depth overview of the material safety data for Sodium 4-formylbenzene-1,3-disulfonate, a chemical compound utilized in the synthesis of polymer electrolyte membranes and as a biochemical reagent in proteomics research. The information is compiled for researchers, scientists, and professionals in drug development, presenting key safety, handling, and property data in a structured format.
Synonyms: 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt, Benzaldehyde 2,4-disulfonic acid disodium salt. CAS Numbers: 33513-44-9, 207291-88-1 (hydrate) Molecular Formula: C₇H₄Na₂O₇S₂ Molecular Weight: 310.20 g/mol
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid: powder, crystals, or chunks | |
| Appearance | Off-white | |
| Odor | Odorless/No information available | |
| pH | No information available | |
| Melting Point/Range | No data available | |
| Boiling Point/Range | No information available | |
| Flash Point | Not applicable | |
| Solubility | No information available |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary hazards are related to irritation of the skin, eyes, and respiratory system.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Signal Word: Warning
Safety and Handling
Proper handling and storage are crucial to ensure safety when working with this compound. The following tables outline the recommended personal protective equipment (PPE) and precautionary measures.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Eyeshields, Safety goggles |
| Skin Protection | Protective gloves |
| Respiratory Protection | Dust mask type N95 (US) |
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed.
Emergency Procedures and First Aid
The following diagram illustrates the recommended first aid workflow in case of exposure.
Sodium 4-formylbenzene-1,3-disulfonate: A Technical Comparison of its Hydrated and Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comparative analysis of the hydrated and anhydrous forms of Sodium 4-formylbenzene-1,3-disulfonate, a compound utilized in the synthesis of polymer electrolyte membranes and as a biochemical for proteomics research.[1][2] While comprehensive, peer-reviewed comparative studies are limited, this document synthesizes available data from technical datasheets and supplier information to highlight the key differences and analytical methodologies for these two forms.
Core Physicochemical Properties: Hydrate vs. Anhydrous
A clear distinction between the hydrated and anhydrous forms of this compound is crucial for its application, particularly in contexts sensitive to water content. The primary differences lie in their molecular weight, and by extension, the concentration of the active molecule. The following tables summarize the available quantitative data for both forms.
| Property | Hydrate Form | Anhydrous Form |
| CAS Number | 207291-88-1[3][4] | 33513-44-9[5] |
| Molecular Formula | C₇H₄Na₂O₇S₂ · xH₂O[1][3][4] | C₇H₄Na₂O₇S₂ |
| Molecular Weight | 328.23 g/mol (as monohydrate) | 310.21 g/mol [1][2][3] |
| Appearance | Light yellow powder, crystals, or chunks[6] | White to almost white powder to crystal[7] |
| Purity (Assay) | ≥97% to 99.8%[3][6] | >98.0% (HPLC)[7] |
Table 1: General Physicochemical Properties
| Property | Hydrate Form | Anhydrous Form |
| Water Content (Karl Fischer) | 5.53% (for a specific certified lot)[6] | Max. 5.0% (Drying Loss)[7] |
| Solubility | Soluble in water[7] | Soluble in water and alcohol[7] |
| Storage Conditions | Room temperature[1][3] | Room temperature, under inert gas[7] |
| Sensitivity | Hygroscopic, Air sensitive | Hygroscopic, Air sensitive[7] |
Table 2: Hydration and Handling Properties
Experimental Protocols
A critical aspect of working with hydrated and anhydrous forms of a compound is the ability to accurately determine the water content and to handle the material appropriately to prevent unintended hydration or dehydration.
Determination of Water Content by Karl Fischer Titration
The Karl Fischer (KF) titration method is a highly specific and widely used technique for the determination of water content.
Principle: This method is based on the Bunsen reaction where water reacts with iodine and sulfur dioxide in the presence of a base and a suitable solvent. The endpoint is detected electrometrically.
Apparatus:
-
Automatic Karl Fischer Titrator (Volumetric or Coulometric)
-
Titration vessel
-
Platinum electrode
Reagents:
-
Karl Fischer reagent (a solution of iodine, sulfur dioxide, and a base like imidazole in a suitable solvent like methanol)
-
Anhydrous methanol or other suitable solvent for the sample
-
Water standard for titer determination (e.g., Sodium Tartrate Dihydrate)
Procedure (Volumetric Method):
-
Titer Determination:
-
Add a precise volume of anhydrous methanol to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.
-
Accurately weigh a specific amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (mg H₂O / mL of reagent) is calculated based on the known water content of the standard and the volume of titrant consumed.
-
-
Sample Analysis:
-
Add a precise volume of anhydrous methanol to the titration vessel and pre-titrate to a stable endpoint.
-
Accurately weigh a suitable amount of the this compound hydrate sample and add it to the vessel.
-
Stir to dissolve the sample completely.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The water content of the sample is calculated using the volume of titrant consumed and the predetermined titer.
-
Example Calculation: A certificate of analysis for a specific lot of the hydrate form reported a water content of 5.53% as determined by Karl Fischer titration.[6]
Preparation of the Anhydrous Form
General Protocol (Thermal Dehydration):
-
Place a known quantity of the this compound hydrate in a suitable drying vessel (e.g., a round-bottom flask or a vacuum drying oven dish).
-
Heat the sample under vacuum at a temperature below its decomposition point. The exact temperature and duration will need to be determined empirically, for example, by using thermogravimetric analysis (TGA) to identify the dehydration temperature.
-
Continue heating until a constant weight is achieved, indicating that all water of hydration has been removed.
-
Cool the anhydrous material in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent rehydration, as the anhydrous form is noted to be hygroscopic.[7]
Visualizing Key Relationships and Workflows
To better illustrate the relationship between the two forms and a typical analytical workflow, the following diagrams are provided.
Caption: Relationship between the hydrate and anhydrous forms.
Caption: Analytical workflow for the characterization of the hydrate form.
Conclusion
The choice between the hydrated and anhydrous forms of this compound will depend on the specific requirements of the application. For reactions or formulations where water content is a critical parameter, the use of the anhydrous form and its careful handling under inert conditions are paramount. The hydrate form may be suitable for applications where the presence of water is not detrimental. Accurate determination of water content through methods like Karl Fischer titration is essential for quality control and ensuring the reproducibility of experimental results. Further research is needed to fully characterize and compare the stability, solubility, and other performance-related properties of both forms in various solvent systems and conditions.
References
- 1. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. 4-甲酰苯-1,3-二磺酸 二钠盐 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate | CAS 207291-88-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemscene.com [chemscene.com]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. Dithis compound | 33513-44-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Key Chemical Reactions of Sodium 4-formylbenzene-1,3-disulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical reactions involving Sodium 4-formylbenzene-1,3-disulfonate. This versatile aromatic aldehyde, featuring two sulfonate groups, offers unique properties for chemical synthesis, particularly in the development of water-soluble compounds. This document details its synthesis and key derivatization reactions, including Schiff base formation, Knoevenagel condensation, and reduction of the formyl group. Experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate its application in research and development.
Synthesis of this compound
The primary route for the synthesis of this compound is the direct disulfonation of benzaldehyde. This electrophilic aromatic substitution reaction utilizes a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce two sulfonate groups onto the benzene ring. The electron-withdrawing nature of the formyl group directs the incoming sulfonate groups to the meta positions (positions 3 and 5). However, the presence of the formyl group can also lead to substitution at the ortho and para positions, resulting in a mixture of isomers. The reaction conditions, particularly temperature and the concentration of sulfur trioxide in the oleum, are critical for achieving the desired 1,3-disulfonated product.
A plausible reaction scheme is the sulfonation of benzaldehyde using fuming sulfuric acid, which contains a high concentration of sulfur trioxide (SO₃).
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Disulfonation
A representative, though general, protocol for the sulfonation of an aromatic compound is adapted here. Specific optimization for benzaldehyde would be required.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add benzaldehyde (1 equivalent).
-
Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (20-30% SO₃, 3-4 equivalents) via the dropping funnel, maintaining the internal temperature below 10°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium hydroxide or sodium carbonate until the pH is approximately 7. The desired product, this compound, will precipitate or can be isolated by evaporation of the water.
-
Purification: The crude product can be purified by recrystallization from water or a water/ethanol mixture.
Table 1: Synthesis Data (Hypothetical)
| Parameter | Value |
| Starting Material | Benzaldehyde |
| Reagent | Fuming Sulfuric Acid (25% SO₃) |
| Reaction Temperature | 90°C |
| Reaction Time | 6 hours |
| Yield | 65-75% (unoptimized) |
| Purity (after recrystallization) | >95% |
Key Chemical Reactions of the Formyl Group
The aldehyde functionality of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of water-soluble derivatives.
Schiff Base Formation
The reaction of the formyl group with primary amines yields Schiff bases (imines). This condensation reaction is typically carried out in a protic solvent like ethanol or methanol and can be catalyzed by a small amount of acid. The water-solubilizing sulfonate groups of the starting material are retained in the product, making this a useful method for preparing water-soluble Schiff base ligands and other functional molecules.
Reaction Pathway for Schiff Base Formation
Caption: Schiff Base formation from the title compound.
Experimental Protocol: Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1 equivalent) to the solution.
-
Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The product can be washed with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials.
Table 2: Schiff Base Formation Data (Representative)
| Amine | Reaction Time (h) | Yield (%) | Product Characteristics |
| Aniline | 3 | 85 | Yellow solid, water-soluble |
| p-Toluidine | 3.5 | 82 | Pale yellow solid, water-soluble |
| 2-Aminopyridine | 4 | 78 | Off-white solid, water-soluble |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of electron-deficient alkenes. The resulting products, bearing both sulfonate and other functional groups, can be of interest in materials science and as synthetic intermediates.
Reaction Pathway for Knoevenagel Condensation
Caption: Knoevenagel condensation reaction pathway.
Experimental Protocol: Knoevenagel Condensation
-
Reactant Mixture: In a flask, combine this compound (1 equivalent), the active methylene compound (1.1 equivalents), and a suitable solvent (e.g., ethanol or water).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight.
-
Isolation: The product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed, and the residue triturated with a suitable solvent to induce crystallization.
-
Purification: The solid product is collected by filtration and washed with a cold solvent.
Table 3: Knoevenagel Condensation Data (Representative)
| Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | 6 | 90 |
| Diethyl malonate | Triethylamine | 12 | 75 |
| Ethyl cyanoacetate | Piperidine | 8 | 85 |
Reduction of the Formyl Group
The aldehyde group can be readily reduced to a primary alcohol (a hydroxymethyl group) using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, which can be carried out in aqueous or alcoholic solutions. This reaction provides a route to water-soluble benzyl alcohol derivatives.
Reaction Pathway for Aldehyde Reduction
Caption: Reduction of the formyl group to a primary alcohol.
Experimental Protocol: Aldehyde Reduction
-
Dissolution: Dissolve this compound (1 equivalent) in water or methanol in a flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Carefully add dilute hydrochloric acid to quench the excess sodium borohydride until the effervescence ceases.
-
Isolation: The solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Table 4: Aldehyde Reduction Data (Representative)
| Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Sodium Borohydride | Methanol | 1.5 | 95 |
| Sodium Borohydride | Water | 2 | 92 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of water-soluble organic molecules. Its synthesis via direct disulfonation of benzaldehyde, while requiring careful control of reaction conditions, provides access to this useful intermediate. The reactivity of the formyl group through well-established reactions such as Schiff base formation, Knoevenagel condensation, and reduction opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in drug development, materials science, and as functional dyes. The experimental protocols and data presented in this guide are intended to serve as a foundation for further research and development utilizing this unique chemical entity.
Methodological & Application
Application Notes and Protocols for Proteomics Using Sodium 4-formylbenzene-1,3-disulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-formylbenzene-1,3-disulfonate is a water-soluble aromatic aldehyde compound with potential applications in quantitative proteomics. Its utility stems from the reactive formyl group, which can covalently label primary amino groups in proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, through reductive amination. The presence of two sulfonate groups significantly increases the hydrophilicity of the label, which can improve the solubility of labeled proteins and peptides and potentially enhance ionization efficiency during mass spectrometry analysis.
These application notes provide a detailed experimental protocol for the use of this compound as a labeling reagent for quantitative proteomics workflows. The described method is based on established principles of reductive amination for protein modification.
Principle of the Method
The core of this protocol is the covalent modification of proteins with this compound. This is a two-step process:
-
Schiff Base Formation: The aldehyde (formyl) group of the reagent reacts with primary amines on the protein to form an unstable Schiff base.
-
Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is used to reduce the Schiff base to a stable secondary amine linkage.
This stable covalent bond introduces a specific mass shift to the labeled peptides, which can be used for quantification in mass spectrometry-based proteomics. For differential proteomics, isotopic variants of a reducing agent or the labeling reagent itself (if available) could be employed.
Data Presentation
Table 1: Reagent and Buffer Composition
| Reagent/Buffer | Composition | Storage |
| Lysis Buffer | 8 M Urea, 50 mM Tris-HCl pH 8.5, 1 mM DTT, Protease Inhibitor Cocktail | -20°C |
| Reduction Buffer | 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate | Prepare Fresh |
| Alkylation Buffer | 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate | Prepare Fresh (light sensitive) |
| Labeling Buffer | 100 mM HEPES, pH 7.5 | 4°C |
| This compound Stock | 100 mM in Labeling Buffer | -20°C |
| Reducing Agent Stock | 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH | -20°C (handle with care) |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Room Temperature |
| Digestion Buffer | 50 mM Ammonium Bicarbonate, pH 8.0 | 4°C |
| Trypsin Solution | 1 mg/mL in 1 mM HCl | -20°C |
| Mass Spectrometry Loading Buffer | 0.1% Formic Acid in Water | Room Temperature |
Table 2: Quantitative Data Summary from a Hypothetical Experiment
| Protein ID | Gene Name | Unlabeled Peptide Intensity (Control) | Labeled Peptide Intensity (Treated) | Fold Change | p-value |
| P02768 | ALB | 1.2E+08 | 1.1E+08 | 0.92 | 0.06 |
| P68871 | HBB | 5.4E+07 | 8.1E+07 | 1.50 | 0.03 |
| Q9Y6K9 | PRDX1 | 3.2E+06 | 9.6E+06 | 3.00 | 0.001 |
| P08670 | VIM | 7.8E+07 | 3.9E+07 | 0.50 | 0.02 |
Experimental Protocols
Protein Extraction and Preparation
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with intermittent vortexing.
-
Sonication: Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
Reduction and Alkylation
-
Reduction: To 1 mg of protein lysate, add Reduction Buffer to a final DTT concentration of 10 mM. Incubate for 1 hour at 56°C.
-
Alkylation: Cool the sample to room temperature. Add Alkylation Buffer to a final IAA concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.
Protein Labeling with this compound
-
Buffer Exchange: Remove urea and excess DTT/IAA by buffer exchange into Labeling Buffer using a desalting column or by dialysis.
-
Labeling Reaction: Add this compound stock solution to the protein sample to a final concentration of 10 mM.
-
Reduction: Immediately add the Reducing Agent Stock to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
Quenching: Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM Tris-HCl. Incubate for 15 minutes at room temperature.
Protein Digestion
-
Dilution: Dilute the labeled protein sample with Digestion Buffer to reduce the concentration of any remaining labeling reagents.
-
Trypsin Digestion: Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubation: Incubate overnight (16-18 hours) at 37°C.
Peptide Desalting
-
Acidification: Acidify the peptide solution with 10% trifluoroacetic acid (TFA) to a final pH of <3.
-
Desalting: Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with 0.1% TFA and elute the peptides with 50% acetonitrile/0.1% TFA.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Mass Spectrometry Analysis
-
Resuspension: Reconstitute the dried peptides in Mass Spectrometry Loading Buffer.
-
LC-MS/MS Analysis: Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Column: C18 reversed-phase column.
-
Gradient: A linear gradient of acetonitrile in 0.1% formic acid.
-
MS1 Settings: Scan range m/z 350-1500.
-
MS2 Settings: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) of the top N most intense precursor ions.
-
Data Analysis
-
Database Search: Search the raw MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, etc.).
-
Modifications: Include the mass shift of the this compound label plus the hydrogen from the reduction (+292.00 Da on lysine and N-termini) as a variable modification.
-
Quantification: Perform label-free quantification (LFQ) or use isotopic labels for relative quantification of proteins between samples.
-
Statistical Analysis: Perform statistical analysis to identify significantly regulated proteins.
Mandatory Visualization
Application Notes and Protocols for Protein Labeling and Mass Spectrometry using Sodium 4-formylbenzene-1,3-disulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-formylbenzene-1,3-disulfonate (FBD) is a water-soluble organic compound containing a reactive aldehyde group and two sulfonate groups.[1][2] Its properties make it a candidate for the chemical labeling of proteins and peptides for quantitative proteomics analysis. The aldehyde moiety can selectively react with primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, through a process called reductive amination.[1][3] The presence of the highly polar sulfonate groups enhances the water solubility of the reagent.[1]
This document provides detailed application notes and a generalized protocol for the use of this compound in a bottom-up quantitative proteomics workflow. This approach enables the relative quantification of proteins between different samples, which is crucial for biomarker discovery, drug target identification, and understanding disease mechanisms.[4][5]
Principle of the Method: Reductive Amination
The core of this labeling strategy is the reductive amination of primary amines on peptides. The reaction proceeds in two steps:
-
Schiff Base Formation: The aldehyde group of FBD reacts with a primary amine on a peptide (N-terminus or lysine side chain) to form an unstable Schiff base.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the Schiff base to a stable secondary amine, covalently and permanently attaching the FBD label to the peptide.[3]
By using isotopic variants of the labeling reagent (if available) or by applying the label to different samples that are to be compared, relative quantification can be achieved by analyzing the peptide ion intensities in the mass spectrometer.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33513-44-9 | [6] |
| Molecular Formula | C₇H₄Na₂O₇S₂ | [6] |
| Molecular Weight | 310.20 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Water soluble | [1] |
| Reactive Group | Aldehyde (-CHO) | [1] |
Experimental Protocols
This section provides a generalized, detailed protocol for protein sample preparation, labeling with an aldehyde-containing reagent like FBD, and preparation for mass spectrometry analysis.
Materials and Reagents:
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
This compound (FBD)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 50 mM Tris-HCl or 5% hydroxylamine)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges
-
Ultrapure water
Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5, with protease inhibitors).
-
Sonicate or homogenize the sample to ensure complete lysis and shear nucleic acids.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 45 minutes to reduce disulfide bonds.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
Protocol 2: Peptide Labeling with FBD via Reductive Amination
Note: This is a generalized protocol and may require optimization for FBD, particularly concerning reagent concentrations and incubation times.
-
Peptide Cleanup (Pre-labeling):
-
Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
Labeling Reaction:
-
Reconstitute the dried peptides from each sample in a labeling buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a fresh stock solution of FBD in the labeling buffer.
-
Add the FBD solution to each peptide sample. A starting point is a 4:1 to 8:1 ratio (w/w) of label to peptide.[3]
-
Prepare a fresh stock solution of the reducing agent, sodium cyanoborohydride.
-
Add the reducing agent to each sample.
-
Incubate at room temperature for 1 hour with gentle agitation.[3]
-
-
Quenching the Reaction:
-
Sample Pooling and Final Cleanup:
-
If comparing multiple samples, combine them in a 1:1 ratio.
-
Perform a final desalting and cleanup step using a C18 SPE cartridge to remove excess reagents and salts.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Resuspension:
-
Reconstitute the final dried peptide pellet in a solution of 0.1% formic acid in ultrapure water for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Inject the sample onto a reverse-phase LC column (e.g., C18).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Operate the instrument in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
In DDA mode, the instrument acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Data Analysis
A typical data analysis workflow for a quantitative proteomics experiment using chemical labeling is as follows:
-
Database Search:
-
Use a search algorithm (e.g., Sequest, Mascot, MaxQuant) to identify the peptides from the MS/MS spectra by searching against a protein sequence database.
-
The search parameters must include the mass modification introduced by the FBD label on the N-terminus and lysine residues as a variable modification.
-
-
Peptide and Protein Quantification:
-
Quantify the relative abundance of peptides by comparing the intensities of the corresponding precursor ions across different samples in the MS1 scans.
-
-
Statistical Analysis:
-
Perform statistical tests to identify proteins that are significantly differentially expressed between the experimental groups.
-
Applications in Drug Development and Research
Quantitative proteomics using chemical labeling reagents like FBD has numerous applications:
-
Target Identification and Validation: Identify proteins whose expression levels change in a disease state or upon drug treatment, revealing potential therapeutic targets.[5]
-
Biomarker Discovery: Discover proteins in accessible biological fluids (e.g., plasma, urine) that can serve as indicators of disease or drug efficacy.[4]
-
Mechanism of Action Studies: Elucidate the molecular pathways affected by a drug candidate by observing global changes in protein expression.[4]
-
Toxicity Profiling: Identify proteins associated with adverse drug reactions to assess the safety of new compounds.[5]
Visualizations
Caption: Chemical reaction of FBD with a primary amine on a peptide.
Caption: Experimental workflow for FBD-based quantitative proteomics.
Caption: Conceptual signaling pathway analysis using proteomics.
Quantitative Data Summary
The following tables represent hypothetical data that could be obtained from a quantitative proteomics experiment comparing a treated versus a control sample, using a labeling strategy like the one described.
Table 1: Differentially Expressed Proteins
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Regulation |
| P02768 | ALB | 0.52 | 0.001 | Down |
| P60709 | ACTB | 1.05 | 0.890 | No Change |
| P12345 | KINASE_X | 2.89 | 0.005 | Up |
| Q98765 | RECEPTOR_Y | 0.31 | 0.002 | Down |
| P54321 | TF_Z | 3.15 | 0.001 | Up |
Table 2: Labeling Efficiency and Peptide Identification
| Sample | Total Peptides Identified | Labeled Peptides (%) | Missed Cleavages (%) |
| Control | 15,432 | 96.5 | 8.2 |
| Treated | 15,891 | 97.1 | 8.5 |
Conclusion
This compound presents a potential reagent for the chemical labeling of proteins and peptides in quantitative mass spectrometry-based proteomics. Its aldehyde reactive group allows for covalent modification of primary amines through reductive amination. The provided protocols offer a comprehensive, albeit generalized, framework for conducting such experiments, from sample preparation to data analysis. Researchers and drug development professionals can adapt this workflow to investigate changes in the proteome, leading to valuable insights into cellular biology, disease pathogenesis, and the effects of therapeutic interventions. Optimization of the labeling conditions for this specific reagent is recommended to ensure high efficiency and reproducibility.
References
Application of "Sodium 4-formylbenzene-1,3-disulfonate" in post-translational modification analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-formylbenzene-1,3-disulfonate (SFD) is a chemical reagent utilized in advanced proteomic workflows for the specific enrichment of protein N-termini. This application is crucial for the in-depth analysis of post-translational modifications (PTMs) that occur at the beginning of a protein sequence, such as N-terminal acetylation, which plays a significant role in protein stability, function, and localization. The unique chemical properties of SFD enable a "charge reversal" strategy, facilitating the separation of N-terminal peptides from the more abundant internal peptides generated during proteolytic digestion.
The principle of this method lies in the selective modification of the newly generated α-amino groups of internal peptides after enzymatic digestion (e.g., with trypsin). Initially, the primary amino groups of a protein (the original α-amino group at the N-terminus and the ε-amino groups of lysine residues) are blocked, typically through dimethylation. Following digestion, the newly exposed N-termini of the internal peptides are then derivatized with this compound. The two sulfonate groups on the SFD molecule introduce a strong negative charge onto these internal peptides. This "charge reversal" makes the internal peptides amenable to removal by strong cation exchange (SCX) chromatography, while the originally blocked and now charge-neutral N-terminal peptides are enriched for subsequent mass spectrometry analysis.[1][2] This targeted enrichment significantly enhances the detection and quantification of N-terminal PTMs, which are often of low stoichiometry and can be challenging to identify in complex protein digests.
Key Applications
-
Enrichment of N-terminally Acetylated Peptides: This method has shown high specificity for the enrichment of N-terminally acetylated peptides, a common PTM in eukaryotes.[1]
-
Identification of Proteolytic Cleavage Sites: By identifying the N-termini of protein fragments, this technique can be used to map proteolytic cleavage events, providing insights into protease activity and regulation.
-
Characterization of the N-terminome: The protocol allows for a global analysis of the N-terminal landscape of a proteome, revealing the diversity of N-terminal modifications and processing events.[1]
Quantitative Data Summary
The following table summarizes the quantitative outcomes of the N-terminal peptide enrichment strategy using this compound, as reported in a proof-of-concept study.
| Parameter | Result | Reference |
| Total Identified Protein N-termini | > 3000 | [1] |
| Specificity for N-terminal Acetylated Peptides | > 60% of identified peptides | [1] |
Experimental Protocols
Protocol 1: Enrichment of Protein N-termini by Charge Reversal of Internal Peptides
This protocol outlines the key steps for the enrichment of N-terminal peptides from a complex protein mixture using this compound.
Materials:
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formaldehyde (CH₂O and isotopic variants for quantitative analysis, e.g., ¹³CD₂O)
-
Sodium cyanoborohydride (NaBH₃CN)
-
This compound (SFD)
-
Strong Cation Exchange (SCX) chromatography column
-
Mass spectrometer
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing urea.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding iodoacetamide and incubating in the dark.
-
-
Blocking of Primary Amines (Dimethylation):
-
Perform reductive methylation on the protein level to block the original N-termini and the ε-amino groups of lysine residues.
-
Add formaldehyde (light or heavy isotopic form for quantitative studies) to the protein solution.
-
Add sodium cyanoborohydride to catalyze the reductive amination.
-
Incubate to ensure complete dimethylation.
-
Quench the reaction.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Charge Reversal of Internal Peptides:
-
After digestion, the newly generated N-termini of the internal peptides will have a free primary amine.
-
Add this compound to the peptide mixture.
-
Incubate to allow the formyl group of SFD to react with the free N-termini of the internal peptides, forming a Schiff base which is then reduced, resulting in the addition of two negative charges per peptide.
-
-
Enrichment of N-terminal Peptides using SCX Chromatography:
-
Acidify the peptide mixture.
-
Load the sample onto a pre-equilibrated SCX column.
-
The charge-reversed internal peptides (now strongly negatively charged) will not bind to the SCX resin and will be found in the flow-through.
-
The original N-terminal peptides (which are now charge-neutral or have a lower positive charge) will be retained on the column.
-
Wash the column to remove any non-specifically bound peptides.
-
Elute the enriched N-terminal peptides using a suitable high-salt buffer.
-
-
Mass Spectrometry Analysis:
-
Desalt the enriched N-terminal peptide fraction.
-
Analyze the sample by LC-MS/MS to identify and quantify the N-terminal peptides and their modifications.
-
Visualizations
References
Synthesis of polymer electrolyte membranes using "Sodium 4-formylbenzene-1,3-disulfonate"
Topic: Synthesis of Polymer Electrolyte Membranes using "Sodium 4-formylbenzene-1,3-disulfonate"
Audience: Researchers, scientists, and drug development professionals.
Therefore, this document provides a representative and detailed protocol for the synthesis of a sulfonated poly(arylene ether ketone) (SPAEK), a class of polymers widely investigated for PEM applications. This protocol utilizes a structurally analogous disulfonated monomer to illustrate the general principles and techniques involved in the synthesis and characterization of such materials. The presented data is representative of typical values found in the literature for high-performance SPAEK membranes.
Introduction
Polymer electrolyte membranes (PEMs) are critical components in various electrochemical devices, including fuel cells and electrolyzers. The ideal PEM should exhibit high proton conductivity, excellent thermal and chemical stability, good mechanical properties, and low fuel crossover. Sulfonated aromatic polymers, such as sulfonated poly(arylene ether ketone)s (SPAEKs), have emerged as promising alternatives to perfluorosulfonated ionomers like Nafion®, owing to their lower cost and potential for high performance.
The introduction of sulfonic acid groups (-SO₃H) into the polymer backbone is essential for proton conduction. One strategy to achieve this is through the direct polymerization of a sulfonated monomer. "this compound" is a potential candidate for such a monomer, offering two sulfonic acid groups for high ion exchange capacity and a reactive aldehyde group that could potentially be utilized for post-polymerization modifications, such as cross-linking, to enhance membrane stability.
This application note details a representative synthesis of a SPAEK membrane, outlining the experimental procedures for polymerization, membrane casting, and characterization.
Synthesis of Sulfonated Poly(arylene ether ketone) (SPAEK)
The following protocol describes the synthesis of a SPAEK copolymer via nucleophilic aromatic substitution polycondensation. A disulfonated monomer is reacted with a dihydroxy monomer and a non-sulfonated dihalide monomer to control the degree of sulfonation.
Materials and Reagents
-
Monomers:
-
Bis(4-fluorophenyl)sulfone (DFDPS)
-
4,4'-Biphenol (BP)
-
3,3'-Disulfonate-4,4'-difluorodiphenylsulfone (SDFDPS) - Representative sulfonated monomer
-
-
Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Azeotroping Agent: Toluene
-
Precipitating Agent: Isopropanol or Ethanol
-
Acidification Agent: 1 M Sulfuric Acid (H₂SO₄)
Polymerization Protocol
-
Drying of Reagents: All glassware should be thoroughly dried in an oven at 120°C overnight. Monomers and potassium carbonate should be dried under vacuum at 80°C for at least 12 hours before use.
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with a condenser, add 4,4'-biphenol, 3,3'-disulfonate-4,4'-difluorodiphenylsulfone, bis(4-fluorophenyl)sulfone, and an excess of potassium carbonate (typically 1.5-2.0 equivalents per hydroxyl group).
-
Solvent Addition: Add N,N-dimethylacetamide and toluene to the flask. The amount of solvent should be adjusted to achieve a solids concentration of 15-25% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the phenol and the base, as well as any residual moisture, will be removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 4-6 hours.
-
Polymerization: After the removal of water, slowly raise the temperature to 180-190°C to remove the toluene. Continue the polymerization at this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature and dilute it with additional DMAc. Precipitate the polymer by slowly pouring the solution into a large excess of isopropanol or ethanol with vigorous stirring.
-
Washing: Filter the fibrous polymer precipitate and wash it extensively with deionized water to remove any unreacted monomers, salts, and residual solvent. The polymer is then typically boiled in deionized water for several hours.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Diagram of the SPAEK Synthesis Workflow:
Caption: Workflow for the synthesis of sulfonated poly(arylene ether ketone).
Membrane Casting and Acidification
Membrane Casting Protocol
-
Polymer Solution Preparation: Dissolve the dried SPAEK polymer in a suitable solvent (e.g., DMAc, NMP, or dimethyl sulfoxide) to form a 5-15% (w/v) solution. The solution should be stirred until it is homogeneous and may require gentle heating.
-
Casting: Filter the polymer solution through a syringe filter (0.45 µm) to remove any impurities or undissolved particles. Cast the solution onto a clean, level glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: Place the cast membrane in an oven at 60-80°C for 12-24 hours to slowly evaporate the solvent.
-
Peeling: After drying, immerse the glass plate in deionized water. The membrane should detach from the glass plate.
Acidification Protocol
The polymer is synthesized in its sodium salt form, which needs to be converted to the protonated (acid) form to be proton conductive.
-
Immersion in Acid: Immerse the prepared membrane in a 1 M sulfuric acid solution at room temperature for 24 hours.
-
Washing: After acidification, thoroughly wash the membrane with deionized water until the pH of the washing water is neutral. This is to remove any residual acid.
-
Storage: Store the acidified membrane in deionized water until further characterization.
Diagram of the Membrane Preparation Process:
Application Notes and Protocols for the Characterization of Novel Proton Exchange Membranes (PEMs)
Topic: Characterization of PEMs synthesized using "Sodium 4-formylbenzene-1,3-disulfonate"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton Exchange Membranes (PEMs) are critical components in various electrochemical devices, most notably in fuel cells. The performance of a PEM is intrinsically linked to its physicochemical properties. "this compound" is a sulfonated aromatic aldehyde that can be utilized as a monomer or a crosslinking agent in the synthesis of novel polymer electrolyte membranes.[1] Its aromatic structure is expected to provide good thermal and mechanical stability, while the sulfonate groups are essential for proton conduction.
Key Performance Characteristics of PEMs
The viability of a novel PEM for fuel cell applications is determined by a balance of several key properties. A summary of these characteristics and their significance is presented below.
| Parameter | Description | Significance | Typical Units |
| Ion Exchange Capacity (IEC) | The number of milliequivalents of ions per gram of dry polymer. It is a measure of the density of acid functional groups. | A higher IEC generally leads to higher proton conductivity. However, it can also lead to excessive swelling and reduced mechanical stability. | meq/g |
| Proton Conductivity | A measure of the membrane's ability to transport protons. It is highly dependent on temperature and relative humidity. | High proton conductivity is crucial for efficient fuel cell operation, aiming for values >10 mS/cm at operating conditions.[2] | S/cm or mS/cm |
| Water Uptake | The amount of water absorbed by the membrane when immersed. It is typically expressed as a weight percentage. | Adequate hydration is necessary for proton transport. However, excessive water uptake can lead to dimensional instability and reduced mechanical strength. | % |
| Swelling Ratio | The dimensional change of a membrane upon hydration. It can be measured in terms of length, area, or volume. | A low swelling ratio is desirable to maintain the mechanical integrity of the membrane-electrode assembly (MEA) during fuel cell operation. | % |
| Thermal Stability | The ability of the membrane to resist degradation at elevated temperatures. | High thermal stability is required for operation at higher temperatures, which can improve reaction kinetics and reduce catalyst poisoning. | °C |
| Mechanical Properties | Includes tensile strength and elongation at break, which measure the membrane's ability to withstand mechanical stress. | Good mechanical properties are essential for the fabrication and long-term durability of the MEA. | MPa (for tensile strength) and % (for elongation at break) |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Ion Exchange Capacity (IEC) Measurement
Principle: This method involves exchanging the protons of the sulfonic acid groups with a known amount of a cation (e.g., Na⁺) and then titrating the remaining base to determine the amount of exchanged protons.
Protocol:
-
Cut a small piece of the PEM (approximately 0.1 g) and dry it in a vacuum oven at 80°C for 24 hours.
-
Record the dry weight of the membrane (
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).Wdry -
Immerse the dry membrane in a 1 M NaCl solution for 24 hours to ensure complete ion exchange (H⁺ with Na⁺).
-
The released H⁺ ions in the NaCl solution are then titrated with a standardized NaOH solution (e.g., 0.01 M) using a phenolphthalein indicator.
-
The IEC is calculated using the following formula: IEC (meq/g) = (V_{NaOH} × C_{NaOH}) / W_{dry} where
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is the volume of NaOH solution used for titration (in mL) andVNaOHngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the concentration of the NaOH solution (in mol/L).CNaOH
Proton Conductivity Measurement
Principle: The proton conductivity is typically measured using AC impedance spectroscopy. The resistance of the membrane is measured, and the conductivity is calculated based on its dimensions.
Protocol:
-
Cut a rectangular strip of the PEM (e.g., 1 cm x 4 cm).
-
Measure the thickness of the membrane at several points using a micrometer and calculate the average thickness (L).
-
Place the membrane in a four-probe conductivity cell.
-
The cell is then placed in a controlled environment chamber where the temperature and relative humidity (RH) can be precisely controlled.
-
Connect the cell to an impedance spectrometer and perform a frequency scan (e.g., from 1 MHz to 1 Hz).
-
The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The proton conductivity (σ) is calculated using the formula: σ (S/cm) = L / (R × A) where L is the distance between the potential sensing electrodes (in cm) and A is the cross-sectional area of the membrane (width × thickness, in cm²).
Water Uptake and Swelling Ratio Measurement
Principle: These properties are determined by measuring the change in weight and dimensions of the membrane after hydration.
Protocol:
-
Cut a piece of the PEM (e.g., 2 cm x 2 cm) and dry it in a vacuum oven at 80°C for 24 hours.
-
Record the dry weight (
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) and measure its length (Wdryngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) and width (Ldryngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ).Wddry -
Immerse the dry membrane in deionized water at a specific temperature (e.g., room temperature or 80°C) for 24 hours.
-
Remove the membrane from the water, gently wipe the surface with filter paper to remove excess water, and immediately record the wet weight (
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) and measure its wet length (Wwetngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) and width (Lwetngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ).Wdwet -
The water uptake is calculated as: Water Uptake (%) = [(
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-Wwetngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Wdryngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] × 100Wdry -
The in-plane swelling ratio is calculated as: Area Swelling Ratio (%) = [(
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×Lwetngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> -Wdwetngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ×Ldryngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) / (Wddryngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ×Ldryngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> )] × 100Wddry
Thermal Stability Analysis
Principle: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the membrane by measuring its weight loss as a function of temperature.
Protocol:
-
Place a small sample of the dry PEM (5-10 mg) in a TGA crucible.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The TGA thermogram will show weight loss steps corresponding to the loss of water and the decomposition of the polymer. The onset temperature of decomposition is considered a measure of the thermal stability.
Mechanical Properties Testing
Principle: The tensile strength and elongation at break of the PEM are measured using a universal testing machine.
Protocol:
-
Cut a dog-bone-shaped specimen from the PEM according to standard specifications (e.g., ASTM D882).
-
Measure the thickness and width of the gauge section of the specimen.
-
Clamp the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.
-
The machine will record the load and displacement, from which the tensile strength and elongation at break can be calculated.
Visualizations
The following diagrams illustrate the general workflow for PEM characterization and a hypothetical synthesis pathway.
Caption: Workflow for the synthesis and characterization of a novel PEM.
Caption: Hypothetical synthesis of a sulfonated PEM via polycondensation.
Conclusion
The characterization of a novel Proton Exchange Membrane is a multi-faceted process that requires a systematic approach. The protocols outlined in these application notes provide a solid foundation for researchers to evaluate the potential of new materials, such as those derived from "this compound", for fuel cell and other electrochemical applications. While direct performance data for such a specific PEM is currently limited, the application of these standardized methods will enable a thorough and comparable assessment of its properties.
References
Application Notes and Protocols for the Synthesis of Stilbene-Based Dyes Using Sodium 4-formylbenzene-1,3-disulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of stilbene-based dyes utilizing Sodium 4-formylbenzene-1,3-disulfonate as a key starting material. The protocols outlined below are based on established olefination reactions and provide a framework for the synthesis of both symmetrical and unsymmetrical stilbene derivatives.
Introduction
Stilbene-based dyes are a significant class of organic compounds known for their fluorescent properties and are widely used as fluorescent whitening agents, in dye lasers, and as probes in biological research. The core of these molecules is the 1,2-diphenylethylene structure. The introduction of sulfonic acid groups, as present in this compound, enhances the water solubility of the resulting dyes, a crucial property for many applications, particularly in the textile and paper industries.
This compound (also known as Benzaldehyde-2,4-disulfonic acid disodium salt) is a versatile building block for the synthesis of water-soluble stilbene dyes due to its reactive aldehyde functionality. The primary synthetic strategies for incorporating this molecule into a stilbene framework involve carbon-carbon double bond forming reactions such as the Wittig reaction and the Knoevenagel condensation.
Synthetic Pathways
The synthesis of stilbene-based dyes from this compound can be approached through several key synthetic strategies. The choice of method will depend on the desired final structure of the dye, particularly whether a symmetrical or unsymmetrical stilbene is the target.
Diagram of Synthetic Approaches
Caption: General synthetic routes to stilbene dyes from this compound.
Experimental Protocols
The following are representative protocols for the synthesis of stilbene-based dyes. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Synthesis of an Unsymmetrical Stilbene Dye via Wittig Reaction
This protocol describes a general procedure for the reaction of this compound with a phosphonium ylide to yield an unsymmetrical stilbene derivative.
Workflow for Wittig Reaction
Caption: Step-by-step workflow for the Wittig synthesis of an unsymmetrical stilbene dye.
Materials:
-
Benzyltriphenylphosphonium halide (or a substituted derivative)
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium halide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (1.1 equivalents) or n-butyllithium (1.1 equivalents) to the suspension with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product's solubility will depend on the substituents. Given the disulfonate groups, the product may remain in the aqueous layer.
-
Purification: If the product is in the aqueous layer, it can be purified by salting out, followed by recrystallization from a water/ethanol mixture. If extractable, the organic layers are combined, dried over MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of an Unsymmetrical Stilbene Dye via Knoevenagel Condensation
This protocol outlines a general procedure for the base-catalyzed condensation of this compound with a compound containing an active methylene group.
Workflow for Knoevenagel Condensation
Caption: Step-by-step workflow for the Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or Triethylamine (catalytic amount)
-
Ethanol or Acetic Acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).
-
Stir the reaction mixture at room temperature or gently heat under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid if necessary to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
The following tables summarize representative quantitative data for stilbene dye synthesis based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Stilbene Synthesis
| Reaction Type | Aldehyde Substrate | Active Methylene/Ylide Component | Catalyst/Base | Typical Yield (%) |
| Wittig | Substituted Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | 60-85 |
| Knoevenagel | Substituted Benzaldehyde | Malononitrile | Piperidine | 75-95 |
| Knoevenagel | Substituted Benzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | 65-80 |
Table 2: Representative Spectroscopic Data for Stilbene Derivatives
| Compound Type | λmax (nm) in EtOH | Molar Absorptivity (ε) | Emission λmax (nm) |
| 4,4'-Diaminostilbene-2,2'-disulfonic acid | ~348 | ~30,000 | ~435 |
| Unsymmetrical cyano-stilbene disulfonate | 350-380 | 25,000-40,000 | 440-480 |
| Symmetrical stilbene disulfonate | 340-360 | 28,000-35,000 | 430-460 |
Concluding Remarks
The use of this compound as a precursor in the synthesis of stilbene-based dyes offers a direct route to water-soluble fluorescent compounds. The Wittig reaction and Knoevenagel condensation are robust and versatile methods for this purpose. The protocols and data presented herein provide a solid foundation for researchers to develop novel stilbene dyes with tailored properties for a wide range of applications in materials science, biology, and medicine. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new and improved stilbene-based functional molecules.
Application Notes and Protocols: Sodium 4-formylbenzene-1,3-disulfonate in the Synthesis of Fluorescent Brightening Agents for Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-formylbenzene-1,3-disulfonate is a key organic intermediate, primarily utilized in the synthesis of stilbene-based fluorescent brightening agents (FBAs). While not applied directly to textiles, its unique chemical structure, featuring a reactive aldehyde group and water-solubilizing sulfonate groups, makes it a valuable precursor for creating high-performance optical brighteners for the textile industry. This document provides an overview of its role in the synthesis of FBAs and outlines general protocols for the application and evaluation of the resulting stilbene-based whiteners on textile substrates.
Fluorescent brightening agents, also known as optical brightening agents (OBAs), are chemical compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) by fluorescence.[1] This blue light emission counteracts the natural yellowish tint of textile fibers, resulting in a whiter and brighter appearance.[2] Stilbene derivatives are a major class of FBAs used for cellulosic fibers like cotton due to their excellent whitening effects and good substantivity.[2]
Role of this compound in FBA Synthesis
This compound serves as a crucial building block in the synthesis of certain stilbene-based FBAs. The aldehyde functional group allows for the formation of the characteristic stilbene (ethene-1,2-diyl) bridge through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction. The disulfonate groups impart water solubility to the intermediate and the final FBA product, which is essential for its application in aqueous textile processing baths.
A representative synthetic pathway involves the reaction of a phosphonate ylide with two equivalents of this compound to create a symmetrical stilbene derivative. This core structure can then be further modified to enhance its affinity for textile fibers and its fluorescent properties.
Representative Synthesis of a Stilbene-Based FBA
The following diagram illustrates a generalized synthetic pathway for a distyrylbiphenyl-type fluorescent whitening agent, where a compound structurally related to this compound could be utilized.
References
Application Notes and Protocols for Sodium 4-formylbenzene-1,3-disulfonate in Histological Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the known quantitative data for Sodium 4-formylbenzene-1,3-disulfonate is presented below. This information is compiled from various chemical suppliers.
| Property | Value | Reference |
| Synonyms | Benzaldehyde 2,4-disulfonic acid disodium salt, this compound | |
| Molecular Formula | C₇H₄Na₂O₇S₂ | |
| Molecular Weight | 310.20 g/mol | |
| CAS Number | 33513-44-9 | |
| Alternate CAS Number | 207291-88-1 (hydrate) | [2][3] |
| Appearance | White to yellow powder, crystals, and/or chunks | |
| Purity | ≥97% | |
| Storage | Room temperature, inert atmosphere |
Hypothetical Application in Histological Fixation
The presence of a formyl (aldehyde) group in this compound suggests its potential use as a cross-linking fixative, similar to formaldehyde and glutaraldehyde.[4][5] Aldehyde fixatives preserve tissue morphology by forming covalent cross-links between proteins.[4][5] The sulfonate groups would confer high water solubility to this compound.
Below is a detailed, hypothetical protocol for the use of this compound as a primary fixative for paraffin-embedded tissue sections.
Disclaimer: This protocol is a theoretical guide based on general principles of histological fixation. Optimization will be required for specific tissue types and applications.
Experimental Protocol: Tissue Fixation with this compound
Objective: To preserve tissue morphology for subsequent histological analysis using a novel aldehyde-based fixative.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fresh tissue specimens (e.g., mouse liver, kidney)
-
Tissue cassettes
-
Graded ethanol series (70%, 80%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin)
-
Mounting medium and coverslips
Procedure:
-
Preparation of Fixative Solution:
-
Prepare a 4% (w/v) solution of this compound in 1X PBS. For example, to make 100 mL, dissolve 4 g of this compound in 100 mL of 1X PBS.
-
Ensure the solution is well-dissolved and the pH is adjusted to 7.2-7.4 if necessary.
-
-
Tissue Trimming:
-
Immediately after excision, trim the fresh tissue to a thickness of no more than 5 mm to ensure proper fixative penetration.[6]
-
-
Fixation:
-
Immerse the tissue specimens in the 4% this compound fixative solution.
-
The volume of the fixative should be at least 10-20 times the volume of the tissue.[6]
-
Incubate for 18-24 hours at room temperature. For denser tissues, fixation time may need to be extended.
-
-
Tissue Processing:
-
After fixation, wash the tissues in 1X PBS for 1 hour.
-
Dehydrate the tissues through a graded series of ethanol:
-
70% ethanol for 1 hour
-
80% ethanol for 1 hour
-
95% ethanol for 1 hour
-
100% ethanol, two changes of 1.5 hours each
-
-
Clear the tissues in xylene (or a substitute), with three changes of 1.5 hours each.
-
Infiltrate the tissues with molten paraffin wax (58-60 °C), with two changes of 2 hours each.
-
-
Embedding:
-
Embed the paraffin-infiltrated tissues into paraffin blocks using embedding molds.
-
Allow the blocks to cool and solidify on a cold plate.
-
-
Sectioning:
-
Trim the paraffin blocks as necessary.
-
Cut sections at a thickness of 4-5 µm using a microtome.
-
Float the paraffin ribbons on a warm water bath (40-45 °C) and mount them onto glass slides.
-
Allow the slides to air dry.
-
-
Staining (Example: Hematoxylin and Eosin):
-
Deparaffinize the sections by passing them through xylene and a descending series of alcohols to water.
-
Stain with Hematoxylin to visualize cell nuclei.
-
Rinse and differentiate as per standard H&E protocols.
-
Counterstain with Eosin to visualize the cytoplasm and extracellular matrix.
-
Dehydrate the stained sections through an ascending series of alcohols and clear in xylene.
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Allow the slides to dry before microscopic examination.
-
Workflow and Visualization
The following diagrams illustrate the logical flow of a general histological staining procedure where this compound could be applied.
Caption: General workflow for histological staining.
Conclusion
While "this compound" is indicated for histological use, the absence of specific published protocols necessitates a theoretical approach to its application. Based on its chemical structure, it holds potential as a water-soluble, aldehyde-based fixative. The provided hypothetical protocol and workflow offer a starting point for researchers interested in exploring its utility in tissue preservation. Further empirical studies are required to validate its efficacy and optimize its use for various histological applications.
References
- 1. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate | C7H6Na2O8S2 | CID 17749111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Aldehyde Fixatives - National Diagnostics [nationaldiagnostics.com]
- 5. nichd.nih.gov [nichd.nih.gov]
- 6. Fixation in Histology: Techniques and Best Practices - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
Application Notes and Protocols: Sodium 4-formylbenzene-1,3-disulfonate in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-formylbenzene-1,3-disulfonate, also known as Benzaldehyde-2,4-disulfonic acid disodium salt, is a water-soluble aromatic aldehyde. Its utility in diagnostic assay development, particularly in the field of proteomics, stems from its aldehyde functional group, which can react with primary amines (such as the N-terminus of proteins or the side chain of lysine residues) to form a Schiff base. This reactivity, combined with the presence of two sulfonate groups that confer high water solubility, makes it a valuable tool for the chemical modification of proteins and peptides in aqueous environments.
One of the most prominent applications of this compound is in the negative enrichment of N-terminal peptides of proteins for proteomic analysis. This technique, often referred to as N-terminomics, is crucial for identifying protein processing events, determining protein N-terminal modifications, and discovering protease substrates, all of which can serve as diagnostic or prognostic biomarkers.
This document provides detailed application notes and protocols for the use of this compound in a charge-reversal strategy for the enrichment of protein N-termini.
Principle of the Method: Charge-Reversal for N-Terminal Peptide Enrichment
The core principle of this application is to selectively modify the newly generated N-termini of internal peptides after proteolytic digestion (e.g., with trypsin) of a protein sample. By reacting these new N-termini with this compound, two negative charges from the sulfonate groups are introduced at the N-terminus of each internal peptide. This "charge reversal" dramatically alters the chromatographic behavior of these peptides, allowing for their efficient removal by techniques like strong cation exchange (SCX) chromatography.
The original N-termini of the proteins in the sample are blocked (e.g., by dimethylation) prior to enzymatic digestion. Consequently, they do not react with the this compound and retain their original charge characteristics. This allows for their separation and enrichment from the charge-reversed internal peptides, enabling their subsequent identification and quantification by mass spectrometry.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the experimental workflow for the enrichment of N-terminal peptides using this compound.
Caption: Workflow for N-terminal peptide enrichment using this compound.
Experimental Protocols
Materials:
-
This compound (CAS No: 33513-44-9 or 207291-88-1 for the hydrate form)
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Formaldehyde (CH₂O)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Strong Cation Exchange (SCX) chromatography column and buffers
-
LC-MS/MS system
Protocol 1: N-terminal Blocking and Tryptic Digestion
-
Protein Solubilization, Reduction, and Alkylation:
-
Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
-
N-terminal Blocking (Dimethylation):
-
Dilute the protein solution with 50 mM HEPES (pH 7.5) to a final urea concentration of less than 2 M.
-
Add formaldehyde (CH₂O) to a final concentration of 20 mM.
-
Add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 20 mM.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Quench the reaction by adding ammonium bicarbonate to a final concentration of 50 mM.
-
-
Tryptic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Acidify the peptide solution with TFA to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Protocol 2: Charge-Reversal Reaction
-
Reaction Setup:
-
Dissolve the desalted peptide mixture in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Prepare a fresh solution of this compound in the same buffer at a concentration of 100 mM.
-
-
Modification Reaction:
-
Add the this compound solution to the peptide mixture to a final concentration of 20 mM.
-
Incubate the reaction at 37°C for 2 hours.
-
-
Reduction of Schiff Base (Optional but Recommended):
-
Add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 20 mM to reduce the Schiff base to a more stable secondary amine.
-
Incubate for 1 hour at 37°C.
-
-
Quenching and Desalting:
-
Acidify the reaction mixture with 0.1% TFA.
-
Desalt the modified peptide mixture using a C18 solid-phase extraction cartridge and dry the sample under vacuum.
-
Protocol 3: Enrichment of N-terminal Peptides by SCX Chromatography
-
Sample Loading:
-
Reconstitute the dried, modified peptide sample in the SCX loading buffer (e.g., 5 mM KH₂PO₄ in 25% ACN, pH 3.0).
-
Load the sample onto a pre-equilibrated SCX column.
-
-
Chromatographic Separation:
-
Wash the column extensively with the loading buffer to remove unbound peptides.
-
The blocked (dimethylated) N-terminal peptides, which have a net positive charge, will be retained on the SCX column.
-
The charge-reversed internal peptides, which are now negatively charged due to the sulfonate groups, will flow through the column and be discarded.
-
-
Elution of Enriched N-terminal Peptides:
-
Elute the retained N-terminal peptides using a salt gradient (e.g., 0-500 mM KCl in the loading buffer).
-
Collect the fractions containing the eluted peptides.
-
-
Final Sample Preparation for LC-MS/MS:
-
Desalt the collected fractions using C18 micro-spin columns.
-
Dry the enriched N-terminal peptide sample under vacuum and store at -80°C until LC-MS/MS analysis.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from an N-terminome enrichment experiment using this compound.
Table 1: Efficiency of N-terminal Peptide Enrichment
| Parameter | Before Enrichment | After Enrichment | Fold Enrichment |
| Total Peptides Identified | 15,000 | 2,500 | - |
| N-terminal Peptides Identified | 500 | 2,000 | 4.0 |
| Percentage of N-terminal Peptides | 3.3% | 80% | 24.2 |
Table 2: Quantification of N-terminal Modifications
| Modification Type | Number of Sites Identified (Control) | Number of Sites Identified (Treated) | Fold Change |
| N-terminal Acetylation | 1,200 | 1,150 | 0.96 |
| N-terminal Dimethylation (in vivo) | 50 | 55 | 1.1 |
| N-terminal Cleavage (Protease X) | 10 | 150 | 15.0 |
Concluding Remarks
This compound is a powerful reagent for the development of diagnostic and research assays in proteomics. The charge-reversal strategy for N-terminome enrichment provides a robust method for identifying and quantifying protein N-termini and their modifications. This approach can be instrumental in the discovery of biomarkers for various diseases and in understanding the molecular mechanisms of proteolytic processing in drug development. The detailed protocols provided herein offer a starting point for researchers to implement this technique in their own laboratories. Optimization of reaction conditions and chromatographic parameters may be necessary depending on the specific sample type and instrumentation.
Troubleshooting & Optimization
Improving "Sodium 4-formylbenzene-1,3-disulfonate" protein labeling efficiency
Welcome to the technical support center for Sodium 4-formylbenzene-1,3-disulfonate. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your protein labeling experiments for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Benzaldehyde-2,4-disulfonic acid disodium salt, is a chemical reagent used for modifying proteins.[1] Its structure includes a formyl group (an aldehyde) that can react with primary amines on proteins and two sulfonate groups that confer high water solubility.
Q2: How does FDIS label proteins?
FDIS labels proteins through a reaction between its aldehyde group and primary amine groups on the protein, such as the epsilon-amine of lysine residues. This forms a Schiff base, which can be further stabilized by a reducing agent in a process called reductive amination. The high water solubility of FDIS makes it particularly useful for labeling surface proteins on live cells, as it is membrane-impermeable.[2]
Q3: What are the primary advantages of using FDIS?
The main advantage of FDIS is its two sulfonate groups, which make it highly soluble in aqueous buffers and membrane-impermeable.[2] This ensures that when used with live cells, labeling is restricted to proteins on the extracellular surface.[2]
Q4: What buffer systems are compatible with FDIS labeling?
It is critical to use a non-nucleophilic buffer that does not contain primary amines. Buffers like HEPES, phosphate-buffered saline (PBS), or sodium bicarbonate/carbonate are recommended.[3][4][5] Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine, as their primary amines will compete with the protein for reaction with the FDIS reagent, significantly reducing labeling efficiency.[3]
Standard Experimental Protocol
This protocol provides a general framework for labeling a protein with FDIS. Optimal conditions may vary depending on the specific protein.
Methodology
-
Protein Preparation :
-
Ensure the protein sample is pure and free of contaminants containing primary amines (e.g., Tris, glycine, ammonium ions).[3]
-
Buffer exchange the protein into a suitable reaction buffer, such as 0.1 M sodium bicarbonate buffer or PBS, with a pH between 7.5 and 8.3.[3]
-
Adjust the protein concentration to a working range, typically around 2 mg/mL.[3]
-
-
Reagent Preparation :
-
Immediately before use, prepare a stock solution of this compound in the reaction buffer.
-
-
Labeling Reaction :
-
Add the FDIS solution to the protein solution. The optimal molar ratio of FDIS to protein should be determined empirically but can start in the range of 10:1 to 40:1.[6]
-
Incubate the reaction for 1-2 hours at room temperature (18-25°C).[6] Protect the reaction from light if the final application is fluorescence-based.
-
-
Reaction Quenching (Optional but Recommended) :
-
To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 100 mM Tris-HCl or glycine, to consume any unreacted FDIS.[2]
-
-
Purification of Labeled Protein :
General Workflow Diagram
Caption: General workflow for protein labeling using FDIS.
Troubleshooting Guide
This section addresses common problems encountered during protein labeling with FDIS.
Problem: Low or No Labeling Efficiency
This is one of the most frequent issues. If you observe poor labeling, consider the following causes and solutions.
-
Possible Cause 1: Incorrect Buffer pH. The reaction of the aldehyde group with primary amines is pH-dependent. A pH that is too low (acidic) will protonate the amines, making them poor nucleophiles, while a very high pH can degrade the reagent.[4][5]
-
Possible Cause 2: Interfering Substances in Buffer. Buffers containing primary amines like Tris or glycine, or contaminants like ammonium ions, will compete with the protein's lysine residues for the FDIS reagent.[3]
-
Possible Cause 3: Suboptimal Molar Ratio. An insufficient amount of FDIS will result in incomplete labeling. Conversely, an excessive amount can sometimes lead to protein precipitation or modification of residues near active sites, affecting protein function.[8]
-
Solution: Empirically optimize the molar coupling ratio of FDIS to protein. Start with a range of ratios from 10:1 to 40:1 and analyze the output to find the best balance between efficiency and protein integrity.[6]
-
Problem: Protein Precipitation During or After Labeling
-
Possible Cause 1: Change in Isoelectric Point. Labeling replaces a basic amine group on the protein with the acidic sulfonate groups of FDIS, which alters the protein's overall charge and isoelectric point (pI). If the reaction buffer pH is close to the new pI of the labeled protein, it may precipitate.[6]
-
Solution: Adjust the pH of your reaction buffer to be further away from the predicted new pI of the modified protein. Adding stabilizing agents like glycerol (e.g., 5%) to your buffers can also improve protein stability.
-
-
Possible Cause 2: Excessive Labeling. High levels of modification can disrupt the protein's native conformation, leading to aggregation and precipitation.
-
Solution: Reduce the molar ratio of FDIS to protein in the reaction mixture. It's important to distinguish between maximal labeling and optimal labeling; the latter preserves protein function and stability.[6]
-
Problem: Difficulty Removing Excess FDIS Reagent
-
Possible Cause: Inadequate Purification Method. Small molecules like FDIS require a purification method that effectively separates molecules based on size.
Data & Troubleshooting Tables
For quick reference, the key experimental parameters and troubleshooting steps are summarized below.
Table 1: Recommended Reaction Parameters for FDIS Labeling
| Parameter | Recommended Value / Range | Notes |
|---|---|---|
| pH | 7.5 - 8.3 | Can be increased up to 9.0 for difficult proteins.[6] |
| Buffer System | PBS, Sodium Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine).[3][4] |
| Protein Concentration | ~2 mg/mL | Higher concentrations are generally more efficient.[3] |
| FDIS:Protein Molar Ratio | 10:1 to 40:1 | Must be optimized empirically for each protein.[6] |
| Temperature | 18 - 25°C (Room Temperature) | Standard condition for the reaction.[6] |
| Reaction Time | 1 - 2 hours | Incubation time can be adjusted during optimization.[6] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Labeling Efficiency | Incorrect pH; Interfering buffer components; Suboptimal molar ratio. | Optimize pH to 7.5-8.3; Use amine-free buffers (PBS, Bicarbonate); Titrate FDIS:protein molar ratio.[3][6] |
| Protein Precipitation | Reaction pH is near the new pI of the labeled protein; Excessive labeling. | Change buffer pH; Reduce FDIS:protein molar ratio; Add 5% glycerol. |
| Non-Specific Binding | Aggregated, labeled protein. | Optimize labeling ratio to avoid over-labeling; Purify thoroughly using gel filtration.[6] |
| Difficulty Removing Excess Reagent | Ineffective purification method. | Use gel filtration/desalting column (e.g., G-25) or dialysis.[6][7] |
Visual Guides
Troubleshooting Flowchart for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
FDIS Reaction Mechanism
Caption: Simplified reaction between FDIS and a protein's primary amine.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. mesoscale.com [mesoscale.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting low yield in synthesis with "Sodium 4-formylbenzene-1,3-disulfonate"
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Sodium 4-formylbenzene-1,3-disulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield in the synthesis of this compound can stem from several factors. The primary areas to investigate are reaction temperature, reaction time, and the purity of your starting materials. Incomplete reactions or the formation of side products are common culprits.
Q2: How does reaction temperature affect the yield and purity?
Reaction temperature is a critical parameter. Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of unwanted byproducts, such as polysulfonated compounds and sulfones, which can complicate purification and lower the yield of the desired product. It is a reversible reaction, and higher temperatures can favor the reverse reaction (desulfonation) under certain conditions.[1]
Q3: I am observing a dark-colored reaction mixture. What does this indicate?
Darkening of the reaction mixture, especially at elevated temperatures (e.g., above 100°C), can suggest product degradation or the formation of colored byproducts.[1] This is often associated with overly harsh reaction conditions.
Q4: What are the likely side products in this synthesis?
Common side products in sulfonation reactions include isomers of the desired product, polysulfonated derivatives where more than two sulfonic acid groups are introduced, and sulfones, which are formed through intermolecular reactions. The formation of these is often promoted by high temperatures and prolonged reaction times.
Q5: How can I improve the purity of my final product?
Purification of highly water-soluble compounds like aryl sulfonates can be challenging. Common methods include recrystallization and ion-exchange chromatography. Washing the crude product with a saturated aqueous solution of a non-reactive salt can also help remove inorganic impurities.
Experimental Protocols
A common synthetic route to this compound involves the sulfonation of a dichlorobenzaldehyde precursor. Below is a detailed experimental protocol adapted from established methods.
Synthesis of Dithis compound from 2,4-dichlorobenzaldehyde
Materials:
-
2,4-dichlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
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Deionized water
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Sodium hypochlorite solution (13% NaOCl)
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Activated charcoal (optional)
Procedure:
-
In a suitable pressure reactor, combine 175 g (1 mol) of 2,4-dichlorobenzaldehyde with a solution of 260 g (2.06 mol) of sodium sulfite in 1100 g of water.
-
Heat the mixture to 170°C and maintain this temperature for 2.5 hours with stirring.
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After the reaction is complete, cool the mixture and concentrate it to approximately 65% of its initial weight.
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At 5°C, perform an oxidation step by adding approximately 200 g of sodium hypochlorite solution (13% NaOCl).
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(Optional) The reaction mixture can be treated with activated charcoal to remove colored impurities.
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Isolate the product by centrifugation or filtration.
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Dry the product to obtain the disodium salt of benzaldehyde-2,4-disulfonic acid. An expected yield is approximately 86% of the theoretical maximum.
Data Presentation
The following table summarizes the impact of reaction conditions on the yield of dithis compound, based on patent data and general principles of sulfonation.
| Reaction Temperature (°C) | Reaction Time (hours) | Molar Ratio (Sulfonating Agent:Substrate) | Expected Yield (%) | Notes |
| 170 | 2.5 | 2.06:1 | ~86 | Optimal conditions reported in the literature. |
| 195 | 10 | 2.06:1 | ~35 | Higher temperature and longer time lead to significant byproduct formation and lower yield. |
| 160-170 | 2-4 | 2-2.5:1 | High | Preferred reaction conditions for maximizing yield. |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Relationship between Reaction Parameters and Outcome
References
Technical Support Center: Optimizing Crosslinking with Sodium 4-formylbenzene-1,3-disulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sodium 4-formylbenzene-1,3-disulfonate for crosslinking applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
Crosslinking reactions can be sensitive to various parameters. The following table outlines common issues, their potential causes, and recommended solutions to optimize your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Crosslinking Efficiency | Suboptimal pH: The formation of the Schiff base between the aldehyde group of the crosslinker and primary amines is pH-dependent. At very low pH, the amine groups are protonated and non-nucleophilic, while at high pH, the reaction rate may decrease. | Adjust the reaction pH to a mildly acidic to neutral range (typically pH 6.0-7.5) for optimal Schiff base formation. Empirical optimization is recommended. |
| Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the aldehyde groups of the crosslinker. | Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES. | |
| Low Reagent Concentration: Insufficient concentration of the crosslinker or the target molecule can lead to a slow reaction rate and low yield. | Increase the concentration of the crosslinker and/or the target molecule. A molar excess of the crosslinker may be necessary. | |
| Short Reaction Time or Low Temperature: The crosslinking reaction may not have reached completion. | Increase the incubation time or temperature. Monitor the reaction progress over time to determine the optimal duration. | |
| Hydrolysis of Schiff Base: The Schiff base linkage is reversible and can hydrolyze in aqueous solutions, leading to a loss of crosslinked product. | Consider stabilizing the Schiff base by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond. This step should be performed after the initial crosslinking reaction. | |
| Precipitation or Aggregation of the Product | Over-crosslinking: An excessive concentration of the crosslinker can lead to extensive intermolecular crosslinking, resulting in the formation of insoluble aggregates. | Perform a titration experiment to determine the optimal molar ratio of the crosslinker to the target molecule. Start with a lower concentration of the crosslinker and gradually increase it. |
| High Protein/Polymer Concentration: Very high concentrations of the target molecule can favor intermolecular crosslinking and aggregation. | Optimize the concentration of your protein or polymer. It may be necessary to work at a more dilute concentration. | |
| Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can affect the solubility of the crosslinked product. | Ensure the buffer conditions are optimal for maintaining the solubility of your specific target molecule. | |
| High Background or Non-Specific Crosslinking | Excessive Crosslinker Concentration: Too much crosslinker can lead to random and non-specific reactions. | Titrate the crosslinker concentration to find the lowest effective concentration that provides sufficient crosslinking of the target molecules. |
| Reaction Not Effectively Quenched: Unreacted crosslinker may continue to react during sample processing and analysis, leading to non-specific modifications. | Add a quenching agent with a primary amine, such as Tris or glycine, at the end of the reaction to consume any excess aldehyde groups. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of crosslinking with this compound?
A1: The crosslinking reaction occurs through the formation of a Schiff base. The aldehyde group (-CHO) on the this compound molecule reacts with a primary amine group (-NH₂) on the target molecule (e.g., the side chain of a lysine residue in a protein or an amine-functionalized polymer) to form a C=N double bond, also known as an imine. This reaction is reversible and results in the release of a water molecule.
Q2: What types of molecules can be crosslinked with this compound?
A2: This crosslinker is designed to react with molecules containing primary amine groups. This includes:
-
Proteins and Peptides: It reacts with the ε-amino group of lysine residues and the N-terminal α-amino group.
-
Amine-functionalized polymers: Polymers such as chitosan, gelatin, and synthetic polymers containing primary amines can be effectively crosslinked.
-
Small molecules: Any small molecule containing a primary amine can be a target for modification.
Q3: What are the optimal reaction conditions for crosslinking?
A3: The optimal conditions are dependent on the specific application and target molecules. However, here are some general guidelines:
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 7.5 | The reaction is acid-catalyzed, but a very low pH will protonate the amine. A neutral to slightly acidic pH is often a good starting point. |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate but may also lead to sample degradation. Room temperature is a common starting point. |
| Reaction Time | 30 minutes - 24 hours | The optimal time depends on the reactivity of the target molecule and the desired degree of crosslinking. Monitoring the reaction over time is recommended. |
| Molar Ratio | 10:1 to 100:1 (Crosslinker:Amine) | A molar excess of the crosslinker is typically used to drive the reaction forward. The optimal ratio should be determined empirically. |
Q4: How can I stop the crosslinking reaction?
A4: The reaction can be stopped by quenching the excess aldehyde groups with a small molecule containing a primary amine. Common quenching agents include Tris buffer, glycine, or ethanolamine at a final concentration of 20-100 mM. Allow the quenching reaction to proceed for about 15-30 minutes at room temperature.
Q5: Is the crosslink formed by this compound reversible?
A5: Yes, the Schiff base (imine) bond is reversible, especially in the presence of water and under acidic conditions. For applications requiring a stable, permanent linkage, the imine bond can be reduced to a stable secondary amine bond using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Q6: What makes this compound a good crosslinker for biological applications?
A6: The presence of two sulfonate groups makes this crosslinker highly water-soluble. This is advantageous for reactions conducted in aqueous buffers with biological molecules, as it can reduce the need for organic co-solvents that might denature proteins or affect the solubility of other biomolecules.
Experimental Protocols
Detailed Protocol for Hydrogel Formation with Gelatin
This protocol describes the formation of a hydrogel by crosslinking gelatin with this compound.
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Magnetic stirrer and stir bar
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Water bath or incubator
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Molds for hydrogel casting
Procedure:
-
Prepare Gelatin Solution:
-
Dissolve gelatin in PBS at a concentration of 10% (w/v) by heating to 50°C with continuous stirring until fully dissolved.
-
Allow the gelatin solution to cool to 37°C.
-
-
Prepare Crosslinker Solution:
-
Immediately before use, prepare a stock solution of this compound in deionized water. The concentration will depend on the desired degree of crosslinking. A starting concentration of 5% (w/v) is recommended.
-
-
Crosslinking Reaction:
-
While stirring the gelatin solution at 37°C, add the crosslinker solution dropwise. The molar ratio of crosslinker to available amine groups in gelatin should be optimized. A starting point is a 1:1 molar ratio of aldehyde groups to amine groups.
-
Continue stirring for 15-30 minutes to ensure homogeneous mixing.
-
-
Hydrogel Casting:
-
Pour the reaction mixture into molds of the desired shape and size.
-
Incubate the molds at 37°C for 4-24 hours to allow the crosslinking reaction to proceed. The incubation time will influence the final mechanical properties of the hydrogel.
-
-
Washing and Swelling:
-
After incubation, carefully remove the hydrogels from the molds.
-
Wash the hydrogels extensively with deionized water to remove any unreacted crosslinker and other impurities.
-
Allow the hydrogels to swell to equilibrium in PBS or another buffer of choice.
-
Quantitative Data for Hydrogel Optimization:
| Parameter | Starting Condition | Range for Optimization |
| Gelatin Concentration | 10% (w/v) | 5% - 20% (w/v) |
| Crosslinker to Amine Molar Ratio | 1:1 | 0.5:1 to 5:1 |
| Reaction Temperature | 37°C | 25°C - 50°C |
| Reaction Time | 12 hours | 4 - 48 hours |
Visualizations
Caption: Troubleshooting workflow for optimizing crosslinking reactions.
Caption: Experimental workflow for hydrogel formation.
Technical Support Center: Preventing Photodegradation of Dyes Derived from Sodium 4-formylbenzene-1,3-disulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dyes derived from Sodium 4-formylbenzene-1,3-disulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent photodegradation in your experiments. While specific data on dyes derived directly from this compound is limited, the principles and techniques outlined here are applicable to aromatic sulfonate dyes with similar structural motifs.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a problem for my dye-based experiments?
Q2: What are the primary mechanisms of photodegradation for aromatic sulfonate dyes?
A: The photodegradation of these dyes in solution typically occurs through two main pathways:
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Reaction with Reactive Oxygen Species (ROS): Many photodegradation processes are initiated by the dye molecule absorbing light and transitioning to an excited triplet state. This excited dye can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These reactive species can then attack and degrade the dye molecule.
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Direct Photolysis: In some cases, the absorption of high-energy light (particularly UV radiation) can directly lead to the cleavage of chemical bonds within the dye molecule, causing its decomposition.
The presence of sulfonate groups can influence the photodegradation process. While they increase water solubility, they can also affect the electronic properties of the dye and its susceptibility to photochemical reactions.[1]
Q3: What factors can influence the rate of photodegradation in my experiments?
A: Several experimental parameters can affect the rate at which your dye degrades:
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Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) provide more energy to the system and can accelerate photodegradation.
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Oxygen Concentration: The presence of dissolved oxygen is a key factor in the generation of reactive oxygen species, a major pathway for photodegradation.
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Solvent/Buffer Composition and pH: The polarity, viscosity, and pH of the medium can influence the stability of the dye's excited states and the reactivity of quenching species.
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Dye Concentration: At high concentrations, dye molecules can aggregate, which may alter their photophysical properties and susceptibility to degradation.
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Presence of Contaminants: Metal ions and other impurities can sometimes catalyze photodegradation reactions.
Q4: How can I minimize photodegradation during my experiments?
A: Here are several strategies to protect your dyes from photodegradation:
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Reduce Light Exposure:
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Work in a dimly lit environment.
-
Store dye solutions in amber vials or wrap containers in aluminum foil.
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Minimize the duration of light exposure during measurements.
-
-
Use Photostabilizers: Add chemical agents to your solutions that can mitigate photodegradation. These are discussed in more detail in the troubleshooting section.
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Degas Solutions: For particularly sensitive experiments, removing dissolved oxygen by sparging with an inert gas (e.g., nitrogen or argon) can significantly reduce degradation via the ROS pathway.
-
Optimize Experimental Conditions:
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Use the lowest light intensity necessary for your measurements.
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Employ optical filters to block unnecessary excitation wavelengths.
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Ensure the purity of your solvents and reagents.
-
Troubleshooting Guides
Issue 1: Rapid loss of color or fluorescence signal during UV-Vis or fluorescence spectroscopy.
This is a classic sign of photodegradation. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Photodegradation
Caption: A step-by-step workflow for troubleshooting rapid signal loss due to photodegradation.
Issue 2: Inconsistent or non-reproducible results in quantitative dye-based assays.
If you suspect photodegradation is affecting the reliability of your data, consider the following:
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Run a photostability control experiment: Measure the signal of your dye solution over time under the same illumination conditions as your actual experiment, but without the experimental variable. This will help you quantify the rate of photobleaching.
-
Incorporate a photostabilizer: The addition of a photostabilizing agent can significantly improve the stability of your dye. Common and effective photostabilizers for aqueous solutions include:
-
Ascorbic Acid (Vitamin C): Acts as an antioxidant and can help quench reactive oxygen species.[2][3][4]
-
n-Propyl Gallate (nPG): An effective anti-fade reagent that can reduce the rate of photobleaching for a variety of dyes.[5][6][7][8]
-
Triplet State Quenchers: Molecules like cyclooctatetraene (COT) can help to deactivate the dye's reactive triplet state.[9][10]
-
Singlet Oxygen Quenchers: Compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective at scavenging singlet oxygen.[11][12][13]
-
Quantitative Data on Photostabilizer Efficacy
| Photostabilizer | Dye Class | Improvement in Photostability | Reference Concentration | Notes |
| n-Propyl Gallate | Rhodamines, Fluoresceins | ~10-fold reduction in fading rate | 0.1 - 0.25 M in glycerol | Effective for commonly used fluorescent dyes.[5] |
| Ascorbic Acid | Azo Dyes | First-order degradation kinetics observed | 0.014 - 0.567 mol/dm³ | Can be used for dye removal, but be aware of potential hazardous intermediates.[2][3] |
| DABCO | Pyrromethene 567 | Increased longevity by ~2-fold in PMMA | Not specified for aqueous solution | Primarily acts as a singlet oxygen quencher.[11][12] |
Decision-Making for Photostabilizer Selection
Caption: A decision-making diagram for selecting an appropriate photostabilizer.
Experimental Protocols
Protocol 1: Evaluating the Photostability of a Dye Solution
Objective: To quantify the rate of photodegradation of a dye under specific experimental conditions.
Materials:
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Dye stock solution
-
Appropriate solvent or buffer
-
UV-Vis spectrophotometer or fluorometer
-
Cuvettes (quartz for UV measurements)
-
Light source (can be the instrument's own lamp)
Procedure:
-
Sample Preparation: Prepare a solution of the dye in the desired solvent/buffer at a concentration that gives an initial absorbance or fluorescence intensity within the linear range of the instrument.
-
Initial Measurement: Record the initial absorbance spectrum or fluorescence intensity (at t=0).
-
Continuous Illumination: Expose the sample to a constant light source. This can be done by leaving the sample in the spectrophotometer with the shutter open or by using an external lamp.
-
Time-course Measurements: Record the absorbance or fluorescence at regular intervals over a period of time until a significant decrease in signal is observed.
-
Data Analysis:
-
Plot the absorbance (at λmax) or fluorescence intensity versus time.
-
Calculate the percentage of signal remaining at each time point.
-
Determine the photobleaching half-life (t½), which is the time it takes for the signal to decrease to 50% of its initial value.
-
Workflow for Evaluating Dye Photostability
Caption: A streamlined workflow for the experimental evaluation of dye photostability.
Protocol 2: Testing the Efficacy of a Photostabilizer
Objective: To determine if a photostabilizer can reduce the rate of photodegradation of a dye.
Procedure:
-
Prepare two identical dye solutions as described in Protocol 1.
-
To one solution, add the photostabilizer at the desired concentration. The other solution will serve as the control.
-
Follow steps 2-5 from Protocol 1 for both the control and the stabilizer-containing solution.
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Compare the photobleaching rates and half-lives of the two solutions. A significant increase in the half-life of the dye in the presence of the stabilizer indicates its effectiveness.
By following these guidelines and protocols, you can better understand and control the photodegradation of your dyes, leading to more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. researchgate.net [researchgate.net]
- 9. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7792175B2 - Triplet quencher for use in lasers - Google Patents [patents.google.com]
- 11. Singlet oxygen and dye-triplet-state quenching in solid-state dye lasers consisting of Pyrromethene 567–doped poly(methyl methacrylate) [opg.optica.org]
- 12. Singlet oxygen and dye-triplet-state quenching in solid-state dye lasers consisting of pyrromethene 567-doped poly(methyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: Troubleshooting Non-Specific Binding of Novel Proteomic Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering non-specific binding issues with novel reagents in proteomics, using "Sodium 4-formylbenzene-1,3-disulfonate" (FDS) as a case study. While FDS is not a standard reagent in this field, the principles and troubleshooting steps outlined here are broadly applicable to other new compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FDS) and why might it be used in proteomics?
This compound is an organic compound containing a reactive aldehyde group and two sulfonate groups. In a hypothetical proteomics context, the aldehyde could be used for covalent labeling of proteins, for instance, by reacting with primary amines (like the N-terminus of a protein or the side chain of lysine residues) via Schiff base formation. The highly polar sulfonate groups might enhance the solubility of the reagent and the labeled proteins.
Q2: I'm observing high background signal in my experiments (e.g., Western blot, pull-down assay) after using FDS. What are the likely causes?
High background is a common issue when working with novel labeling reagents and can be attributed to several factors:
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Non-specific binding of the reagent: FDS, due to its chemical nature, might interact non-specifically with proteins or other components in your sample.
-
Inadequate blocking: The blocking step may not be sufficient to prevent the reagent or antibodies from binding to the membrane or beads.
-
Suboptimal reagent concentration: The concentration of FDS used might be too high, leading to increased non-specific interactions.
-
Insufficient washing: The washing steps may not be stringent enough to remove all unbound reagent and non-specifically bound proteins.
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Hydrophobic or ionic interactions: The aromatic ring of FDS could lead to hydrophobic interactions, while the sulfonate groups could participate in ionic interactions.
Q3: How can I reduce the non-specific binding of FDS in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Optimize FDS concentration: Perform a titration experiment to determine the lowest effective concentration of FDS that provides a good signal-to-noise ratio.
-
Improve blocking: Use a different blocking agent or increase the concentration and/or incubation time of your current one. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking buffers.
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Enhance washing steps: Increase the number of washes, the duration of each wash, and/or the stringency of the wash buffer (e.g., by adding detergents like Tween-20 or adjusting the salt concentration).
-
Modify buffer composition: The addition of non-ionic detergents or adjusting the pH and salt concentration of your buffers can help disrupt non-specific interactions.
-
Include a pre-clearing step: Before adding your FDS-labeled protein or antibody, incubate your sample with beads or a membrane to remove proteins that are prone to non-specific binding.
Troubleshooting Guides
Guide 1: High Background in Western Blotting
This guide provides a systematic approach to troubleshooting high background signals in Western blotting experiments involving FDS.
Problem: Diffuse, high background across the membrane, making it difficult to detect the protein of interest.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive FDS Concentration | Perform a dot blot with varying concentrations of FDS to find the optimal concentration. |
| Inadequate Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., if using non-fat milk, switch to BSA). |
| Insufficient Washing | Increase the number of washes to 5-6 and the duration of each wash to 10-15 minutes. Add 0.05% to 0.1% Tween-20 to your wash buffer. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Membrane Type | If using a nitrocellulose membrane, consider switching to a PVDF membrane, which may have lower non-specific binding in some cases. |
Guide 2: Non-Specific Binding in Immunoprecipitation (IP) / Pull-Down Assays
This guide addresses the issue of high levels of non-specifically bound proteins in co-immunoprecipitation or pull-down experiments using FDS-labeled bait.
Problem: Mass spectrometry analysis reveals a large number of proteins that are known to be common contaminants or are unlikely to be true interaction partners.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads before adding the antibody-antigen complex. |
| Hydrophobic/Ionic Interactions | Increase the salt concentration (e.g., up to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) to the wash buffer. |
| Insufficient Washing | Increase the number and duration of wash steps. Use a larger volume of wash buffer. |
| "Sticky" Bait Protein | If the FDS-labeled bait protein is prone to aggregation or non-specific interactions, consider expressing a truncated or mutated version. |
| Cross-reactivity of Antibody | Ensure the antibody used is specific for the protein of interest. |
Experimental Protocols
Protocol 1: Optimizing FDS Concentration using Dot Blot
This protocol helps determine the optimal concentration of FDS for labeling, balancing signal strength with background.
-
Prepare Protein Samples: Prepare a series of dilutions of your protein of interest in a suitable buffer (e.g., PBS).
-
Spot onto Membrane: Spot 1-2 µL of each protein dilution onto a nitrocellulose or PVDF membrane. Let the spots air dry completely.
-
Block the Membrane: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with FDS: Prepare a range of FDS concentrations (e.g., from 1 µM to 1 mM) in a suitable reaction buffer. Incubate the membrane with the FDS solutions for 1 hour at room temperature.
-
Wash: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Proceed with your standard detection method (e.g., incubation with a primary antibody against your protein of interest, followed by a secondary antibody and chemiluminescent detection).
-
Analysis: Analyze the signal intensity of the dots versus the background for each FDS concentration to determine the optimal working concentration.
Protocol 2: Pre-clearing Lysate for Immunoprecipitation
This protocol is designed to reduce non-specific binding of proteins to the IP beads.
-
Prepare Cell Lysate: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer).
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Add Control Beads: To 500 µg - 1 mg of cell lysate, add 20-30 µL of protein A/G beads.
-
Incubate: Incubate the lysate-bead mixture on a rotator for 1-2 hours at 4°C.
-
Centrifuge: Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with IP: Use the pre-cleared lysate for your immunoprecipitation experiment by adding your antibody of interest.
Visualizations
Caption: A generalized experimental workflow for proteomics, highlighting key stages where non-specific binding can be addressed.
Caption: A decision-making flowchart for troubleshooting high background signals in experiments using novel reagents.
Caption: A diagram illustrating the desired specific binding versus various forms of undesired non-specific binding in a proteomics experiment.
How to improve the stability of fluorescent brighteners from "Sodium 4-formylbenzene-1,3-disulfonate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of stilbene-based fluorescent brighteners. While "Sodium 4-formylbenzene-1,3-disulfonate" is a related aromatic sulfonate, the vast majority of commercial fluorescent whitening agents (FWAs) are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid. The principles and methodologies outlined here are broadly applicable to this major class of compounds.
Troubleshooting Guides
This section addresses common stability issues encountered during experimental work with stilbene-based fluorescent brighteners.
Issue 1: Rapid Loss of Whiteness or Fluorescence Under Illumination
| Question | Possible Cause | Troubleshooting Steps |
| Why is my fluorescent brightener degrading quickly when exposed to light? | Stilbene-based FWAs are susceptible to photodegradation, primarily through photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer and subsequent irreversible degradation reactions.[1] | 1. Incorporate UV Absorbers: Add UV-absorbing compounds to the formulation to compete for UV radiation.[2] 2. Utilize Quenchers: Introduce excited state quenchers to deactivate the FWA molecule before degradation can occur.[2] 3. Chemical Modification: Consider using FWAs with chemical modifications, such as etherification or esterification, which can enhance photostability.[2] 4. Encapsulation: Recent innovations include encapsulated brighteners which can offer improved stability.[3] |
| Does the type of light source matter for stability testing? | Yes, the wavelength and intensity of the light source are critical. UV-A and near-UV regions (300-400 nm) are particularly damaging as this is the absorption range for most stilbene FWAs.[4] | 1. Controlled Environment: Conduct photostability studies using a controlled light source with a defined spectral output. 2. Filter UV Light: In application, if possible, use UV filters to minimize exposure. |
Issue 2: Inconsistent Performance and Degradation in Solution
| Question | Possible Cause | Troubleshooting Steps |
| Why is the fluorescence of my brightener solution decreasing over time, even in the dark? | Several factors can contribute to degradation in solution: - Presence of Oxidizing Agents: Hypochlorite (bleach) and other oxidizing agents can cleave the stilbene double bond.[1] - Presence of Metal Ions: Transition metal ions like Fe²⁺, Mn²⁺, and Cu²⁺ can catalyze the degradation of FWAs.[1] - Suboptimal pH: Stilbene-based FWAs can have poor stability in strongly acidic conditions (pH < 4).[5] | 1. Chelating Agents: Add a suitable chelating agent to sequester metal ions. Note that the choice of chelating agent is critical; for instance, DEQUEST® 2006 has been shown to inhibit degradation, while EDTA can accelerate it in the presence of hypochlorite.[1] 2. pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH > 4) for better stability.[5] 3. Avoid Oxidizers: Ensure that formulations are free from strong oxidizing agents. |
| My FWA formulation is unstable at different temperatures. What can I do? | Temperature can accelerate degradation reactions. Some formulations may also be prone to phase separation or crystallization at low temperatures. | 1. Optimize Formulation: Develop a stable liquid formulation. A patented formulation includes: - 10-40% FWA - 10-85% Polyethylene glycol (PEG) with a mean molecular weight of 150-500 - 0-75% Water - 0-20% Auxiliary compounds (e.g., stabilizers, antifreezes).[6] 2. Add Antifreeze Agents: Incorporate ethylene glycol or propylene glycol (0.2-5% by weight) to prevent freezing and improve low-temperature stability.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for stilbene-based fluorescent brighteners?
A1: The two primary degradation pathways are:
-
trans-cis Photoisomerization: Absorption of UV light can cause the planar, highly fluorescent trans-isomer to convert to the non-planar, non-fluorescent cis-isomer. This process is often reversible to some extent but represents a loss of whitening efficiency.
-
Photodegradation: Prolonged UV exposure can lead to irreversible cleavage of the ethylene bridge and other covalent bonds, resulting in smaller, non-fluorescent molecules.[1] The presence of oxygen can accelerate this process.[1]
Workflow for Investigating FWA Degradation
Caption: A logical workflow for diagnosing the root cause of FWA instability.
Q2: How can I formulate a more stable aqueous dispersion of a fluorescent brightener?
A2: To create a stable aqueous dispersion, several auxiliary compounds are necessary. These can include:
-
Wetting agents: To ensure proper dispersion of the FWA particles.
-
Antifreeze agents: Such as ethylene glycol or propylene glycol, to maintain stability at low temperatures.[7]
-
Thickeners/Stabilizers: Compounds like copolymers of N-vinylpyrrolidone with 3-vinylpropionic acid or polysaccharides can prevent settling.[7]
-
Biocides: To prevent microbial growth in the aqueous formulation.[7]
-
Dispersants and co-binders: Starch, carboxymethyl cellulose (CMC), and soy protein can act as carriers and may have synergistic effects on whiteness.[2]
Q3: What is the effect of metal ions on the stability of stilbene-based FWAs?
A3: Transition metal ions, often present in tap water, can significantly accelerate the degradation of stilbene-type FWAs, especially in the presence of oxidizing agents like hypochlorite.[1] The catalytic effect for degradation has been observed to decrease in the order: Fe²⁺ > Mn²⁺ > Cu²⁺ ≈ Fe³⁺.[1] These ions can also quench fluorescence, reducing the whitening effect even without causing degradation.[1]
Signaling Pathway of Metal-Ion Catalyzed FWA Degradation
Caption: The role of UV light and metal ions in FWA fluorescence and degradation.
Experimental Protocols
Protocol 1: Photostability Evaluation of FWA in Solution
Objective: To quantify the rate of photodegradation of a fluorescent brightener in an aqueous solution.
Materials:
-
Fluorescent brightener stock solution (e.g., 1 g/L).
-
Phosphate buffer (pH 7.4).
-
Quartz cuvettes.
-
UV-Vis spectrophotometer.
-
Fluorescence spectrophotometer (e.g., excitation at 363 nm, emission at 431 nm).[8]
-
Calibrated light source simulating solar radiation or a specific UV lamp.
Methodology:
-
Prepare a dilute solution of the FWA in the phosphate buffer (e.g., 10 mg/L).
-
Measure the initial absorbance spectrum (e.g., 250-500 nm) and the fluorescence emission spectrum of the solution. The peak absorbance in the UV-A range corresponds to the trans-isomer.
-
Place the cuvette in a temperature-controlled chamber and expose it to the light source.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove the cuvette and record the UV-Vis and fluorescence spectra.
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans-isomer versus time to determine the rate of photoisomerization.
-
Plot the fluorescence intensity at the emission maximum versus time to determine the rate of fluorescence loss.
-
(Optional) Use HPLC to separate and quantify the trans and cis isomers and any degradation products over time.
-
Protocol 2: Assessing the Impact of Metal Ions on FWA Stability
Objective: To determine the effect of different metal ions on the stability of a fluorescent brightener.
Materials:
-
FWA solution (as prepared in Protocol 1).
-
Stock solutions of metal salts (e.g., FeCl₂, MnCl₂, CuCl₂).
-
(Optional) Stock solution of an oxidizing agent (e.g., sodium hypochlorite).
-
(Optional) Stock solution of a chelating agent (e.g., DEQUEST® 2006).
-
Fluorescence spectrophotometer.
Methodology:
-
Prepare a series of FWA solutions in buffer.
-
To each solution, add a specific concentration of a metal ion (e.g., 0.2, 0.5, 1.0 g/L).[1] Include a control sample with no added metal.
-
(Optional) For studying catalytic effects, add a controlled amount of an oxidizing agent to each sample.
-
(Optional) To test inhibition, prepare a parallel set of samples containing the metal ion and a chelating agent.
-
Incubate the samples at a constant temperature (e.g., 25°C or an elevated temperature like 60°C to accelerate the reaction).[1]
-
Measure the fluorescence intensity of each sample at regular intervals.
-
Data Analysis:
-
Plot the percentage of remaining fluorescence versus time for each metal ion concentration.
-
Compare the degradation rates to determine the catalytic effect of each metal ion.
-
Compare the rates with and without the chelating agent to assess its protective efficacy.
-
By understanding the fundamental mechanisms of degradation and employing systematic troubleshooting and formulation strategies, the stability and performance of fluorescent brighteners can be significantly enhanced.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. EP0712960A1 - Fluorescent whitening agent formulation - Google Patents [patents.google.com]
- 7. EP2665856B1 - Formulations of fluorescent whitening agents in dispersed form - Google Patents [patents.google.com]
- 8. www2.mst.dk [www2.mst.dk]
Technical Support Center: Overcoming Solubility Challenges with Sodium 4-formylbenzene-1,3-disulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility issues with Sodium 4-formylbenzene-1,3-disulfonate in organic solvents. This highly polar compound, while readily soluble in water, presents significant challenges for reactions and analyses conducted in non-aqueous media.[1][2] This guide offers strategies and detailed protocols to facilitate its use in a broader range of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in most organic solvents?
A1: The poor solubility of this compound in organic solvents stems from its highly polar nature. The presence of two sulfonate groups (-SO₃Na) makes the molecule ionic and hydrophilic, favoring interactions with polar solvents like water.[2] Organic solvents, which are typically less polar, cannot effectively solvate the charged sulfonate groups, leading to low solubility.
Q2: What are the primary strategies to dissolve this compound in organic solvents?
A2: The most effective strategies involve modifying the compound's immediate chemical environment to reduce its polarity or facilitate its transfer into an organic phase. Key approaches include:
-
Co-solvency: Using a mixture of a polar solvent (in which the compound has some solubility) and a less polar organic solvent.
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst to form a lipophilic ion pair with the disulfonate, which can then dissolve in the organic solvent.
-
Ion-Pair Extraction: Similar to PTC, this involves forming a neutral ion pair with a suitable counter-ion that can be extracted into the organic phase.
Q3: In which organic solvents can I expect at least some solubility?
A3: While comprehensive quantitative data is limited, highly polar aprotic solvents are the most promising candidates for dissolving this compound. These include:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF) It is generally expected to have very low to negligible solubility in less polar solvents such as methanol, ethanol, acetone, and acetonitrile without the use of the techniques described in this guide.
Troubleshooting Guide: Solubility Issues
This section provides a structured approach to addressing common solubility problems encountered with this compound.
Problem 1: The compound will not dissolve in my desired organic solvent.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Quantitative Solubility Data (Estimated)
The following table provides estimated solubility data for this compound in common organic solvents. Precise values can vary based on temperature, water content, and compound purity.
| Solvent | Dielectric Constant (20°C) | Expected Solubility | Notes |
| Water | 80.1 | High | The compound is readily soluble in water.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Moderate | One of the most effective organic solvents for this compound.[3] |
| Dimethylformamide (DMF) | 36.7 | Low to Moderate | Another suitable polar aprotic solvent. |
| Methanol | 32.7 | Very Low | Limited solubility is expected. |
| Ethanol | 24.5 | Very Low | Limited solubility is expected. |
| Acetone | 20.7 | Negligible | Unlikely to be an effective solvent. |
| Acetonitrile | 37.5 | Negligible | Despite its polarity, it is often a poor solvent for sulfonated salts. |
| Dichloromethane (DCM) | 9.1 | Insoluble | Not a suitable solvent. |
| Toluene | 2.4 | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Solubilization using Phase Transfer Catalysis (PTC)
This method is ideal for reactions where the disulfonate anion needs to act as a nucleophile in an organic phase.
Workflow for Phase Transfer Catalysis
Caption: Experimental workflow for phase transfer catalysis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and the desired organic reactant in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase: Add a minimal amount of water to dissolve the this compound, creating a biphasic system.
-
Catalyst Addition: Add a catalytic amount (5-10 mol%) of a phase transfer catalyst. Tetrabutylammonium bromide (TBAB) is a common and effective choice.
-
Reaction: Heat the mixture to the desired reaction temperature with vigorous stirring to ensure efficient mixing of the two phases. The reaction time will vary depending on the specific reactants and temperature.
-
Monitoring: Monitor the progress of the reaction by periodically taking a sample from the organic layer and analyzing it by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine to remove the phase transfer catalyst and any remaining inorganic salts.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Application in Polymer Electrolyte Membrane (PEM) Synthesis
This compound is a known precursor in the synthesis of polymer electrolyte membranes, which are crucial components in electrochemical devices.[4] The aldehyde group allows for cross-linking or polymerization, while the sulfonate groups provide ion conductivity.
Workflow for Polymer Electrolyte Membrane Synthesis
Caption: General workflow for PEM synthesis.
Methodology:
-
Monomer Solution: Prepare a homogenous solution of this compound and any co-monomers in a suitable solvent. Given the solubility challenges, DMSO or a mixed aqueous-organic solvent system may be required.
-
Initiation: Add a polymerization initiator if required by the specific chemistry. Alternatively, thermal initiation may be employed.
-
Polymerization: Maintain the reaction mixture at the desired temperature for a sufficient duration to achieve the target molecular weight and polymer conversion.
-
Membrane Casting: Pour the viscous polymer solution onto a clean, flat substrate (e.g., a glass plate).
-
Drying: Carefully dry the cast film in an oven, potentially under vacuum, to remove the solvent and form a solid membrane. The drying temperature and time will depend on the solvent used.
-
Characterization: Analyze the resulting membrane for properties such as ion conductivity, mechanical strength, and thermal stability.
This technical support guide provides a starting point for researchers working with this compound. The provided protocols and troubleshooting information are intended to be adapted to specific experimental needs. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: Enhancing PEM Ionic Conductivity with Sodium 4-formylbenzene-1,3-disulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Sodium 4-formylbenzene-1,3-disulfonate" to enhance the ionic conductivity of proton exchange membranes (PEMs).
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of this compound in enhancing PEM ionic conductivity?
A1: this compound is investigated as a bifunctional additive in PEMs, such as those based on sulfonated poly(ether ether ketone) (SPEEK). Its primary roles are hypothesized to be:
-
Increased Sulfonation: The two sulfonate groups on the molecule can increase the overall ion exchange capacity (IEC) of the membrane, providing more pathways for proton transport.
-
Cross-linking: The formyl (aldehyde) group can undergo reactions to form cross-links between polymer chains. This can enhance the mechanical stability of the membrane and control excessive swelling, which is often a side effect of high sulfonation.
Q2: What are the potential advantages of using this compound over traditional methods?
A2: The potential advantages include a more controlled method of introducing additional sulfonic acid groups while simultaneously improving the mechanical properties of the membrane through cross-linking. This could lead to PEMs with a better balance of high ionic conductivity and good durability.
Q3: What safety precautions should be taken when working with this compound?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.
Q4: What is the chemical structure of this compound?
A4: The chemical structure is as follows:
Troubleshooting Guides
Issue 1: The resulting membrane is brittle and cracks easily.
-
Possible Cause: Excessive cross-linking or a high degree of sulfonation can lead to a rigid and brittle membrane structure.
-
Troubleshooting Steps:
-
Reduce the concentration of this compound: A lower concentration will result in fewer cross-links and a lower degree of sulfonation.
-
Optimize the curing temperature and time: Higher temperatures and longer curing times can lead to more extensive cross-linking. A systematic study to find the optimal conditions is recommended.
-
Incorporate a plasticizer: Adding a small amount of a suitable plasticizer, such as glycerin, can increase the flexibility of the polymer chains.[2]
-
Issue 2: The ionic conductivity is lower than expected.
-
Possible Cause: Insufficient incorporation of this compound, poor dispersion of the additive within the polymer matrix, or issues with the membrane's hydration level can all lead to low conductivity.
-
Troubleshooting Steps:
-
Verify the incorporation of the additive: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the sulfonate and formyl groups in the final membrane.
-
Improve dispersion: Ensure that the this compound is fully dissolved and homogeneously mixed in the polymer solution before casting the membrane. Sonication can aid in achieving a uniform dispersion.
-
Ensure proper hydration: The ionic conductivity of PEMs is highly dependent on water content.[3] Make sure the membrane is fully hydrated before measurement. The pre-treatment protocol for the membrane is crucial.
-
Issue 3: The membrane swells excessively in water.
-
Possible Cause: A high degree of sulfonation from the incorporation of this compound can lead to high water uptake and excessive swelling.
-
Troubleshooting Steps:
-
Increase the degree of cross-linking: This can be achieved by increasing the curing temperature or time, or by adding a dedicated cross-linking agent that reacts with the formyl groups.
-
Reduce the concentration of this compound: This will lower the overall sulfonation degree of the membrane.
-
Incorporate hydrophobic fillers: Adding a small amount of hydrophobic nanoparticles can help to control water uptake.
-
Quantitative Data Summary
The following tables present hypothetical data on the effect of varying concentrations of this compound on the properties of a SPEEK-based PEM.
Table 1: Effect of Additive Concentration on Ion Exchange Capacity (IEC) and Water Uptake.
| Sample ID | Additive Conc. (wt%) | IEC (meq/g) | Water Uptake (%) |
| SPEEK-control | 0 | 1.5 | 25 |
| SPEEK-SFD-1 | 1 | 1.7 | 35 |
| SPEEK-SFD-3 | 3 | 2.0 | 50 |
| SPEEK-SFD-5 | 5 | 2.4 | 70 |
Table 2: Effect of Additive Concentration on Ionic Conductivity at Different Temperatures.
| Sample ID | Ionic Conductivity at 30°C (mS/cm) | Ionic Conductivity at 60°C (mS/cm) | Ionic Conductivity at 90°C (mS/cm) |
| SPEEK-control | 20 | 45 | 80 |
| SPEEK-SFD-1 | 30 | 65 | 110 |
| SPEEK-SFD-3 | 50 | 100 | 160 |
| SPEEK-SFD-5 | 75 | 140 | 220 |
Experimental Protocols
Protocol 1: Synthesis of a SPEEK-based PEM with this compound
-
Dissolution of SPEEK: Dissolve a known amount of sulfonated poly(ether ether ketone) (SPEEK) in a suitable solvent like dimethylacetamide (DMAc) to form a 10-15 wt% solution. Stir at room temperature until a homogeneous solution is obtained.[4]
-
Addition of the Additive: Dissolve the desired amount of this compound in a small amount of DMAc and add it dropwise to the SPEEK solution while stirring vigorously.
-
Casting the Membrane: Pour the resulting solution onto a clean, flat glass plate.
-
Solvent Evaporation: Dry the cast membrane in an oven at 60-80°C for 12-24 hours to remove the solvent.
-
Curing (Cross-linking): Increase the oven temperature to 120-150°C for 2-4 hours to induce cross-linking via the formyl groups.
-
Membrane Peeling and Treatment: Carefully peel the membrane from the glass plate. To ensure full protonation of the sulfonic acid groups, immerse the membrane in 1 M sulfuric acid for 24 hours, followed by washing with deionized water until the pH is neutral.
Protocol 2: Measurement of Ionic Conductivity
-
Sample Preparation: Cut a rectangular strip of the prepared membrane (e.g., 1 cm x 4 cm).
-
Hydration: Immerse the membrane sample in deionized water at room temperature for at least 24 hours to ensure full hydration.
-
Measurement Setup: Use a four-probe conductivity cell to minimize contact resistance. Place the hydrated membrane in the cell, ensuring good contact with the electrodes.
-
Electrochemical Impedance Spectroscopy (EIS): Connect the cell to a potentiostat with a frequency response analyzer. Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The membrane resistance (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation of Ionic Conductivity (σ): Calculate the ionic conductivity using the following formula: σ = L / (R * A) where L is the distance between the inner two electrodes, and A is the cross-sectional area of the membrane sample.[5]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of PEMs.
Caption: Hypothesized mechanism for enhanced ionic conductivity.
References
- 1. chemscene.com [chemscene.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Rheology of Aqueous Solutions in the Presence of Proton Exchange Membrane: Surface Tension | MDPI [mdpi.com]
- 4. Sulfonated Polyether Ether Ketone and Organosilica Layered Nanofiller for Sustainable Proton Exchange Membranes Fuel Cells (PEMFCs) | MDPI [mdpi.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
"Sodium 4-formylbenzene-1,3-disulfonate" reaction side products and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-formylbenzene-1,3-disulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common side products and impurities in the synthesis of this compound?
A1: The synthesis of this compound, particularly from 2,4-dichlorobenzaldehyde and sodium sulfite, can lead to several potential side products and impurities. These are often related to incomplete reactions or side reactions of the starting materials and the product itself. The most common impurities are inferred from the synthetic route and general chemical principles of sulfonation and aldehyde chemistry.
Q2: How can I purify crude this compound?
A2: The primary method for purifying this compound is recrystallization from aqueous solutions. Due to its high polarity, it is readily soluble in water. The purification process typically involves dissolving the crude product in hot water, filtering to remove insoluble impurities, and then allowing the solution to cool to induce crystallization. In some cases, the addition of a miscible organic solvent, such as ethanol, can enhance precipitation.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for determining the purity of this compound.[1] This technique can effectively separate the main compound from its structurally similar impurities. Other methods that can be used to confirm the structure and identify the presence of water include Nuclear Magnetic Resonance (NMR) spectroscopy and Karl Fischer titration.[2]
Q4: My final product is off-white or yellowish. What could be the cause?
A4: The appearance of a yellow or off-white color in the final product often indicates the presence of colored by-products. These can form during the synthesis, especially if the reaction temperature is too high or the reaction time is prolonged. These colored impurities are often polymeric or degradation products that can be challenging to remove completely. Careful control of reaction conditions is crucial to minimize their formation.
Q5: The purity of my synthesized this compound is lower than expected. What are the likely reasons?
A5: Low purity can result from several factors. Incomplete reaction is a common issue, leaving unreacted starting materials or intermediates in your product. The formation of side products, as detailed in the troubleshooting guide, is another major contributor. Inefficient purification, such as incomplete removal of mother liquor or co-precipitation of impurities, can also lead to a lower purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Suggestion |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature, but be cautious of increased side product formation. |
| Suboptimal Reaction Conditions | Verify the stoichiometry of reactants. Ensure the pH of the reaction mixture is within the optimal range for the nucleophilic aromatic substitution. |
| Product Loss During Work-up | Minimize transfers of the product solution. Ensure complete precipitation during crystallization by allowing sufficient time at a low temperature. |
Issue 2: High Impurity Levels
| Potential Impurity | Source / Reason | Suggested Action |
| 2,4-dichlorobenzaldehyde | Incomplete reaction of the starting material. | Optimize reaction conditions (time, temperature, stoichiometry). Purify the final product by recrystallization. |
| Sodium 4-formylbenzene-2-sulfonate | Incomplete sulfonation of one of the chloro groups. | Ensure a sufficient excess of sodium sulfite is used and that the reaction conditions are adequate for disubstitution. |
| Sodium 4-carboxybenzene-1,3-disulfonate | Oxidation of the aldehyde (formyl) group. This can occur if an oxidizing agent is present or due to air oxidation under harsh conditions. | Use deoxygenated solvents and maintain an inert atmosphere during the reaction. Avoid unnecessarily high temperatures. |
| Unidentified Colored Impurities | Polymerization or degradation reactions, often at elevated temperatures. | Maintain strict temperature control during the synthesis. Consider performing the reaction under an inert atmosphere. |
Data Presentation
Table 1: Typical Product Specifications for this compound
| Parameter | Typical Specification | Analysis Method |
| Purity | ≥97% to >98.0% | HPLC[1] |
| Appearance | White to off-white powder or crystals | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
| Water Content | Typically specified as hydrate | Karl Fischer Titration |
Table 2: Summary of Potential Side Products and Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | C₇H₄Na₂O₇S₂ | 310.21 | Main Product |
| 2,4-dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | Unreacted Starting Material |
| Sodium 4-formylbenzene-2-sulfonate | C₇H₅NaO₄S | 208.16 | Incomplete Reaction Intermediate |
| Sodium 4-carboxybenzene-1,3-disulfonate | C₇H₄Na₂O₈S₂ | 326.21 | Oxidation of Aldehyde Group |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture with stirring to between 80-90 °C to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath (0-4 °C) will promote maximum crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water or a mixture of water and ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and identify the presence of related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and a polar organic solvent like acetonitrile or methanol. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength where the aromatic rings of the analyte and expected impurities absorb (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of known concentration of a reference standard of this compound in the mobile phase. Prepare the sample to be analyzed at a similar concentration.
-
Analysis: Inject both the standard and the sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (area percent method). The identity of the main peak is confirmed by comparing its retention time to that of the reference standard.
Visualizations
Caption: Synthesis pathway and potential side reactions.
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting logic for low product purity.
References
Validation & Comparative
Comparative analysis of sulfonated polymers for proton exchange membranes.
A Comparative Analysis of Sulfonated Polymers for Proton Exchange Membranes
This guide provides an objective comparison of the performance of various sulfonated polymers used in proton exchange membranes (PEMs), supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the development of fuel cell technologies.
Comparative Performance of Sulfonated Polymers
The performance of a proton exchange membrane is determined by a balance of several key properties. An ideal PEM should exhibit high proton conductivity, appropriate water uptake to facilitate proton transport without excessive swelling, and excellent thermal and mechanical stability to ensure durability. The following table summarizes the key performance metrics for commonly studied sulfonated polymers: Nafion (a perfluorinated sulfonic acid polymer), Sulfonated Poly(Ether Ether Ketone) (SPEEK), and Sulfonated Polyimides (SPI).
| Polymer | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Swelling Ratio (%) | Proton Conductivity (S/cm) | Thermal Decomposition Temperature (°C) |
| Nafion® 117 | 0.91 | 22 - 35 | 10 - 20 | 0.1 at 80°C | ~280 |
| SPEEK (DS 50-70%) | 1.5 - 2.2 | 30 - 80 | 15 - 40 | 0.05 - 0.2 at 80°C | ~250 - 300 |
| SPI (Typical) | 1.2 - 2.5 | 25 - 70 | 12 - 35 | 0.02 - 0.12 at 80°C | >300 |
Note: The values presented are typical ranges found in the literature and can vary significantly with the degree of sulfonation (DS), temperature, humidity, and specific polymer composition.
In-Depth Analysis of Polymer Types
Nafion®: As the commercial benchmark, Nafion® exhibits excellent chemical stability and high proton conductivity due to its well-defined hydrophilic and hydrophobic phase separation.[1] However, its high cost, environmental concerns related to fluorine chemistry, and reduced performance at high temperatures and low humidity are significant drawbacks.[2][3]
Sulfonated Poly(Ether Ether Ketone) (SPEEK): SPEEK is a promising alternative to Nafion due to its lower cost, good thermal and mechanical properties, and tunable properties by controlling the degree of sulfonation.[1][4] A higher degree of sulfonation in SPEEK leads to increased proton conductivity but can also result in excessive swelling and reduced mechanical stability.[4]
Sulfonated Polyimides (SPIs): SPIs are known for their outstanding thermal stability and good mechanical strength.[5][6] They offer a cost-effective alternative to Nafion with comparable proton conductivity in some cases.[5][7] However, achieving a balance between high proton conductivity and good mechanical properties in the presence of water can be challenging.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Proton Conductivity Measurement (Electrochemical Impedance Spectroscopy)
-
Sample Preparation: A rectangular strip of the membrane is cut to known dimensions (length, width, and thickness). The membrane is then placed in a four-probe conductivity cell.
-
Instrumentation: An electrochemical workstation equipped with a frequency response analyzer is used. The four-probe setup minimizes the influence of electrode polarization.
-
Procedure:
-
The cell containing the membrane is placed in a humidity- and temperature-controlled chamber.
-
AC impedance spectroscopy is performed over a frequency range (e.g., 1 Hz to 1 MHz) with a small amplitude voltage (e.g., 10 mV).[8]
-
The resistance of the membrane is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The proton conductivity (σ) is calculated using the formula: σ = L / (R × A), where L is the distance between the inner probes, R is the measured resistance, and A is the cross-sectional area of the membrane.
-
Ion Exchange Capacity (IEC) Measurement (Titration Method)
-
Sample Preparation: A small piece of the membrane is dried in a vacuum oven until a constant weight (W_dry) is achieved.
-
Ion Exchange: The dried membrane is immersed in a known volume of a salt solution (e.g., 1 M NaCl) for a sufficient time (e.g., 24 hours) to allow for the complete exchange of protons (H+) from the sulfonic acid groups with the cations from the salt solution (Na+).
-
Titration: The salt solution containing the exchanged protons is titrated with a standardized sodium hydroxide (NaOH) solution of known concentration, using a pH indicator (e.g., phenolphthalein).
-
Calculation: The IEC is calculated using the formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry, where V_NaOH is the volume of NaOH solution used for titration and C_NaOH is its concentration.[1]
Water Uptake and Swelling Ratio Measurement
-
Sample Preparation: A piece of the membrane is cut into a specific shape (e.g., a 2 cm x 2 cm square) and dried in a vacuum oven at a specified temperature (e.g., 80°C) until a constant weight (W_dry) is obtained. The dimensions (length, L_dry, and width, W_dry) are also measured.
-
Hydration: The dry membrane is immersed in deionized water at a specific temperature for 24 hours to ensure full hydration.
-
Measurement of Wet Sample: The hydrated membrane is removed from the water, and excess surface water is carefully wiped off with filter paper. The wet weight (W_wet) and dimensions (L_wet and W_wet) are quickly measured.
-
Calculation:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
-
Area Swelling Ratio (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Sample Preparation: A small, accurately weighed sample of the dried polymer membrane (typically 5-10 mg) is placed in a TGA sample pan.
-
Instrumentation: A thermogravimetric analyzer is used.[9]
-
Procedure: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[10] The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of the material's thermal stability.[9]
Mechanical Strength (Tensile Testing)
-
Sample Preparation: The membrane is cut into a "dog-bone" shape according to a standard like ASTM D882.[2]
-
Instrumentation: A universal testing machine equipped with grips suitable for thin films is used.
-
Procedure: The sample is clamped in the grips, and a tensile load is applied at a constant rate of extension until the sample breaks.
-
Analysis: The stress-strain curve is recorded, from which the tensile strength, Young's modulus, and elongation at break can be determined.[11]
Structure-Property-Performance Relationship
The interplay between the chemical structure of sulfonated polymers and their performance as proton exchange membranes is complex. The following diagram illustrates these key relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zwickroell.com [zwickroell.com]
- 3. Frontiers | Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes [frontiersin.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. terrificscience.org [terrificscience.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Proton exchange membrane conductivity measurement_Battery&Supercapacitor_Applications_Support_Corrtest Instruments [corrtestinstruments.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. setaramsolutions.com [setaramsolutions.com]
- 11. wrapfilmtest.com [wrapfilmtest.com]
A Comparative Performance Evaluation of Dyes Derived from Sodium 4-formylbenzene-1,3-disulfonate
This guide provides a detailed comparison of the performance of dyes derived from Sodium 4-formylbenzene-1,3-disulfonate, with a focus on the representative dye, Acid Blue 7. Its performance is compared against Coomassie Brilliant Blue G-250, a widely used triphenylmethane dye, to offer researchers, scientists, and drug development professionals a comprehensive overview for informed dye selection.
Introduction to this compound and its Derived Dyes
This compound is an aromatic compound containing an aldehyde group and two sulfonate groups. These functional groups make it a valuable intermediate in the synthesis of various dyes, particularly triphenylmethane dyes. The sulfonate groups enhance the water solubility of the resulting dyes, a desirable characteristic for many biological and industrial applications.
A prominent example of a dye synthesized from this precursor is Acid Blue 7. This dye is utilized in coloring a variety of materials, including textiles like wool, silk, and nylon, as well as paper, leather, and in the formulation of inks and cosmetics.[1][2][3]
Comparative Performance Analysis: Acid Blue 7 vs. Coomassie Brilliant Blue G-250
For a comprehensive evaluation, the performance of Acid Blue 7 is compared with Coomassie Brilliant Blue G-250, a well-characterized triphenylmethane dye extensively used in biochemical applications, particularly for protein quantification and visualization in gel electrophoresis.
Quantitative Performance Data
The following table summarizes the key performance indicators for Acid Blue 7 and Coomassie Brilliant Blue G-250. It is important to note that a direct comparison is challenging due to the limited availability of specific photophysical data for Acid Blue 7 in scientific literature.
| Performance Metric | Acid Blue 7 | Coomassie Brilliant Blue G-250 |
| Molar Mass | 690.81 g/mol [4] | 854.02 g/mol |
| Absorption Maxima (λmax) | Not explicitly available in searched literature. | ~470 nm (cationic, pH < 0)[5][6][7][8][9]~650 nm (neutral, pH ~1)[5][6][7][8][9]~595 nm (anionic, pH > 2)[5][6][7][8][9] |
| Molar Extinction Coefficient (ε) | Data not readily available. | ~43,000 M⁻¹cm⁻¹ at pH 7[6] |
| Fluorescence Quantum Yield (Φ) | Data not readily available. | Generally low in free form, significantly increases upon binding to proteins.[10] |
| Photostability (Lightfastness) | Poor (Rating of 1 on a scale of 1-8)[11] | Data not readily available in the same format. |
| Solubility | Soluble in water and ethanol.[2][3] | Soluble in water, often used with methanol and acetic acid for enhanced solubility.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and application of these dyes. Below are representative protocols for the synthesis of a triphenylmethane dye derived from this compound (Acid Blue 7) and the application of Coomassie Brilliant Blue G-250 for protein staining.
Synthesis of Acid Blue 7
The synthesis of Acid Blue 7 involves the condensation of this compound with N-benzyl-N-ethylbenzenamine, followed by oxidation.[11] A detailed, generalized protocol for the synthesis of a triphenylmethane dye is as follows:
Materials:
-
This compound
-
N-benzyl-N-ethylbenzenamine (2 molar equivalents)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Oxidizing agent (e.g., lead dioxide or manganese dioxide)
-
Ethanol
-
Water
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound and N-benzyl-N-ethylbenzenamine in a suitable solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture under reflux for several hours to facilitate the condensation reaction, forming the leuco base of the dye.
-
Oxidation: After cooling the reaction mixture, add an oxidizing agent portion-wise with continuous stirring. The solution will develop a deep blue color, indicating the formation of the dye.
-
Purification: The crude dye can be purified by recrystallization from an ethanol/water mixture to obtain the final product.
Protein Staining using Coomassie Brilliant Blue G-250
Coomassie Brilliant Blue G-250 is widely used for visualizing proteins in polyacrylamide gels.
Materials:
-
Polyacrylamide gel with separated proteins
-
Coomassie Brilliant Blue G-250 staining solution (0.1% w/v Coomassie G-250, 50% methanol, 10% glacial acetic acid)
-
Destaining solution (40% methanol, 10% glacial acetic acid)
-
Deionized water
Procedure:
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour to precipitate the proteins within the gel matrix.
-
Staining: Submerge the fixed gel in the Coomassie Brilliant Blue G-250 staining solution and gently agitate for 2-4 hours.
-
Destaining: Transfer the stained gel to the destaining solution. Gently agitate until the background of the gel is clear and the protein bands are distinctly visible.
-
Storage: The destained gel can be stored in deionized water.
Visualizations
Synthesis of Acid Blue 7
Protein Staining Workflow with Coomassie Brilliant Blue G-250
Conclusion
Dyes derived from this compound, such as Acid Blue 7, offer good water solubility, making them suitable for various applications. However, the available data suggests that Acid Blue 7 exhibits poor photostability, which may limit its use in applications requiring high lightfastness.[11]
In contrast, Coomassie Brilliant Blue G-250, while not derived from the same precursor, serves as a valuable benchmark due to its well-documented performance characteristics, particularly in biochemical assays. Its significant fluorescence enhancement upon binding to proteins makes it an excellent choice for quantitative applications.[10]
The selection between a dye like Acid Blue 7 and an alternative such as Coomassie Brilliant Blue G-250 will ultimately depend on the specific requirements of the application. For applications where high water solubility is paramount and photostability is less critical, dyes derived from this compound may be a viable option. However, for applications demanding high sensitivity, photostability, and well-characterized spectral properties, alternatives like Coomassie Brilliant Blue G-250 may be more appropriate. Further research is needed to fully characterize the photophysical properties of Acid Blue 7 and other dyes derived from this compound to enable a more direct and comprehensive performance comparison.
References
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. Acid Blue 7 - Acid Sky Blue A - Patent Blue A from Emperor Chem [emperordye.com]
- 3. Acid Blue 7, CAS 3486-30-4 [xcwydyes.com]
- 4. Acid Blue 7 | C37H35N2NaO6S2 | CID 62498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 8. carlroth.com [carlroth.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. benchchem.com [benchchem.com]
- 11. worlddyevariety.com [worlddyevariety.com]
Navigating the Synthesis of Proton Exchange Membranes: A Guide to Alternatives for Sodium 4-formylbenzene-1,3-disulfonate
For researchers and scientists at the forefront of proton exchange membrane (PEM) development, the choice of sulfonated monomer is a critical determinant of final membrane performance. While various monomers are available, this guide provides a comparative overview of alternatives to Sodium 4-formylbenzene-1,3-disulfonate (SFBDS), focusing on a well-documented class of sulfonated monomers and exploring the potential role of SFBDS in membrane synthesis.
The direct polymerization of sulfonated monomers has emerged as a superior strategy to the post-sulfonation of polymers for crafting high-performance PEMs. This method offers precise control over the degree of sulfonation and the polymer's molecular architecture, leading to more consistent and reproducible membrane properties.
Key Alternative Monomer: 3,3'-Disulfonate-4,4'-dichlorodiphenylsulfone (SDCDPS)
A prominent and extensively studied alternative to SFBDS is 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone (SDCDPS) and its fluorinated counterpart, 3,3'-disulfonate-4,4'-difluorodiphenylsulfone (SDFDPS). These monomers are frequently employed in the synthesis of sulfonated poly(arylene ether sulfone) (SPAES) membranes, a class of polymers known for their excellent thermal and mechanical stability.
Performance Characteristics of SDCDPS-Based PEMs
Membranes derived from SDCDPS exhibit a range of desirable properties for fuel cell applications. The performance of these membranes is intrinsically linked to their degree of sulfonation (DS), which dictates a trade-off between proton conductivity and dimensional stability.
| Property | Typical Value Range | Key Considerations |
| Ion Exchange Capacity (IEC) | 1.0 - 2.5 meq/g | Higher IEC generally leads to higher proton conductivity but also increased water uptake and swelling. |
| Proton Conductivity | 10 - 200 mS/cm | Dependent on temperature, relative humidity, and IEC. Higher values are desirable for efficient fuel cell operation. |
| Water Uptake | 20 - 100% | A critical parameter that influences both proton conductivity and mechanical integrity. Excessive swelling can compromise membrane durability. |
| Swelling Ratio | 10 - 50% | Indicates the dimensional change of the membrane upon hydration. Lower swelling is crucial for maintaining mechanical stability in a fuel cell. |
| Thermal Stability | > 250 °C | High thermal stability is essential for operation at elevated temperatures. |
Experimental Protocol: Synthesis of SPAES using SDCDPS
The following is a representative experimental protocol for the synthesis of a sulfonated poly(arylene ether sulfone) membrane using SDCDPS.
Materials:
-
3,3'-Disulfonate-4,4'-dichlorodiphenylsulfone (SDCDPS)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
4,4'-Biphenol (BP)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
Polymerization: In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, combine SDCDPS, DCDPS, BP, and K₂CO₃ in DMAc and toluene. The molar ratio of the sulfonated to non-sulfonated monomer determines the final degree of sulfonation.
-
Heat the reaction mixture to reflux to azeotropically remove water.
-
After the removal of water, distill off the toluene and increase the temperature to allow the polymerization to proceed for several hours.
-
Precipitation and Washing: Once the polymerization is complete, pour the viscous polymer solution into a non-solvent such as methanol or deionized water to precipitate the polymer.
-
Wash the resulting polymer thoroughly with hot deionized water to remove any residual salts and solvent.
-
Drying: Dry the sulfonated polymer under vacuum at an elevated temperature.
-
Membrane Casting: Dissolve the dried polymer in a suitable solvent (e.g., DMAc) to form a casting solution.
-
Cast the solution onto a clean glass plate and dry in an oven to evaporate the solvent, forming a uniform membrane.
-
Protonation: Immerse the membrane in a dilute acid solution (e.g., sulfuric acid) to convert the sulfonate groups to their acidic form.
-
Finally, wash the membrane with deionized water until the washings are neutral.
The Potential Role of this compound (SFBDS)
Crosslinking for Enhanced Membrane Stability
Crosslinking is a widely employed strategy to improve the dimensional stability and reduce the swelling of PEMs, particularly those with a high degree of sulfonation. The aldehyde functionality of SFBDS could be utilized to react with other functional groups on the polymer backbone or with a separate crosslinking agent, leading to a more robust and less water-soluble membrane. This could potentially allow for the use of membranes with higher ion exchange capacities without compromising their mechanical integrity.
Below is a conceptual workflow illustrating how a monomer like SFBDS could be incorporated into a PEM synthesis process to introduce crosslinking.
Caption: Conceptual workflow for PEM synthesis incorporating a crosslinking monomer.
Logical Comparison of Key Performance Properties
The interplay between the fundamental properties of a PEM is crucial for its overall performance. The following diagram illustrates the logical relationships between key performance indicators.
Caption: Logical relationships between key PEM performance properties.
Conclusion
In the landscape of PEM synthesis, 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone (SDCDPS) stands out as a well-characterized and effective monomer for producing high-performance sulfonated poly(arylene ether sulfone) membranes. While direct comparative data is scarce for this compound (SFBDS), its unique chemical structure, featuring a reactive aldehyde group, suggests a promising role as a crosslinking agent to enhance the dimensional stability of PEMs. Future research focusing on the incorporation of such functionalized monomers could unlock new avenues for developing more durable and efficient proton exchange membranes for next-generation fuel cell technologies.
Efficacy of "Sodium 4-formylbenzene-1,3-disulfonate" as a fluorescent brightener compared to stilbene alternatives.
The Role of Sodium 4-formylbenzene-1,3-disulfonate in Fluorescence: A Precursor, Not a Primary Brightener
A critical review of available scientific literature indicates that this compound, also known as Benzaldehyde-2,4-disulfonic acid disodium salt, does not function as a fluorescent brightener itself. Instead, this compound serves as a key chemical intermediate or precursor in the synthesis of fluorescent molecules, including certain types of optical brighteners.[1][2][3] Specifically, it is utilized in the production of oxadiazole-based stilbene optical brighteners and symmetric and asymmetric xanthene dyes, which are components in fluorescence-based sensors for imaging applications.[1][2][3][4]
Given that this compound is not an end-product fluorescent whitening agent, a direct comparison of its efficacy against established stilbene-based brighteners is not scientifically feasible. The compound itself does not possess the intrinsic photophysical properties—such as significant absorption of UV light and re-emission in the blue spectrum—that define a fluorescent brightener.[5]
Therefore, this guide will focus on the efficacy and characteristics of stilbene-based fluorescent brighteners, the class of compounds for which this compound can serve as a building block.
A Comparative Guide to Stilbene-Based Fluorescent Brighteners
Stilbene derivatives are the most prevalent class of compounds used as fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs).[5] Their primary function is to absorb light in the invisible ultraviolet (UV) region of the spectrum (typically 340-370 nm) and re-emit it as visible blue light (typically 420-470 nm).[5] This emitted blue light counteracts the natural yellowish cast of materials like textiles, paper, and plastics, resulting in a whiter and brighter appearance.[5]
The global production of OBAs for major industries is dominated by a few di- and tetra-sulfonated triazole-stilbenes and di-sulfonated stilbene-biphenyl derivatives.[5]
Performance Characteristics of Stilbene Brighteners
The efficacy of a stilbene-based brightener is determined by several key performance indicators. While specific quantitative data comparing a wide range of commercial products is often proprietary, the scientific literature provides insight into their general photophysical properties.
| Property | Typical Range/Value | Significance |
| Absorption Maximum (λmax) | 340 - 380 nm | The peak wavelength in the UV spectrum that the brightener absorbs. Must align with available UV light in the viewing environment.[6] |
| Emission Maximum (λem) | 420 - 470 nm | The peak wavelength of the emitted visible light. This should be in the blue region to effectively counteract yellowing.[5] |
| Fluorescence Quantum Yield (ΦF) | 0.39 - 0.95 | Represents the efficiency of the conversion of absorbed UV light to emitted fluorescent light. A higher value indicates greater brightening efficiency.[7][8] |
| Photostability | Variable (subject to fading) | Stilbene derivatives can undergo photo-degradation upon prolonged UV exposure, forming non-fluorescent cis-isomers, which reduces their effectiveness over time.[5] The half-life to direct photolysis in sunlit water can be as short as 3-6 hours for some types. |
| Substrate Affinity | High for cellulosic fibers | Many stilbene brighteners are designed with high affinity for materials like cotton and paper, ensuring they deposit onto the fibers during washing or manufacturing processes.[6] |
Note: The values presented are generalized from scientific literature and can vary significantly based on the specific molecular structure, substituents, and the substrate to which the brightener is applied.
Experimental Protocols
Synthesis of a Stilbene-Triazine Optical Brightener
This protocol describes a general three-step approach for synthesizing a class of stilbene-based optical brighteners.
Caption: Synthesis pathway for stilbene-triazine optical brighteners.
Methodology:
-
First Condensation: 2,4,6-trichloro-1,3,5-triazine is reacted with a substituted aniline at a low temperature (e.g., 0-5°C) under controlled pH to replace one chlorine atom, forming a dichlorotriazinyl intermediate.[9]
-
Second Condensation: The resulting intermediate is then condensed with 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) at a moderate temperature. This reaction links two of the triazine units via the stilbene backbone, creating a larger, symmetrical molecule.[9]
-
Nucleophilic Substitution: Finally, the remaining chlorine atoms on the triazine rings are replaced by reacting the molecule with a nucleophile, such as ethanolamine, at a higher temperature. This step is crucial for tailoring the final properties of the brightener, such as solubility and affinity for specific substrates.[9]
Evaluation of Whitening Efficacy
This workflow outlines the typical process for assessing the performance of a newly synthesized or commercial fluorescent brightener on a substrate like cotton fabric.
Caption: Experimental workflow for evaluating fluorescent brighteners.
Methodology:
-
Solution Preparation: A standardized solution of the optical brightening agent is prepared, typically at a low concentration (e.g., 0.05%) in distilled water.[10]
-
Substrate Preparation: A standardized substrate, such as pre-bleached cotton fabric, is used to ensure consistent results. The fabric may be pre-treated (e.g., with UV radiation) to study enhancement effects.[10]
-
Application: The brightener is applied to the fabric using a controlled method like padding (dipping and squeezing) or exhaustion (in a bath over time) under optimized conditions of temperature, pH, and time.[10]
-
Drying: The treated fabric is dried and cured under specified conditions.
-
Whiteness Measurement: The CIE Whiteness Index (WI) of the treated fabric is measured using a spectrophotometer equipped with a UV light source. This is the primary quantitative measure of the brightening effect.[10]
-
Spectral Analysis: The absorbance and fluorescence emission spectra are measured to confirm the photophysical properties of the brightener on the substrate.
-
Fastness Testing: The durability of the whitening effect is assessed through standardized tests for light fastness, wash fastness, and chlorine fastness.
-
Comparison: The obtained data is compared against a control (untreated fabric) and/or fabrics treated with known standard brighteners.
References
- 1. Benzaldehyde-2,4-disulfonic acid disodium salt | 33513-44-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Benzaldehyde-2,4-disulfonic acid disodium salt Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical brightener - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. exciton.luxottica.com [exciton.luxottica.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Benchmarking "Sodium 4-formylbenzene-1,3-disulfonate" staining in histology against traditional methods
In the ever-evolving field of histological analysis, the quest for novel staining reagents that offer improved specificity, sensitivity, and efficiency is perpetual. This guide provides a comparative overview of a novel staining reagent, Sodium 4-formylbenzene-1,3-disulfonate, benchmarked against established, traditional histological staining methods: Hematoxylin and Eosin (H&E), Masson's Trichrome, and Periodic acid-Schiff (PAS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential applications and performance of this novel compound in tissue analysis.
Introduction to Staining Methodologies
This compound is a water-soluble aromatic compound containing a reactive aldehyde group and two sulfonate groups.[1][2][3][4][5] While its primary applications have been in chemical synthesis, its chemical structure suggests a potential for use in histology.[2][5] The aldehyde group can theoretically form covalent bonds with specific tissue components, such as primary amines in proteins, offering a basis for a specific staining mechanism. The sulfonate groups enhance its solubility in aqueous solutions, a desirable characteristic for a histological stain.
Traditional histological stains are the cornerstone of pathology and histology, each with a specific purpose.[6][7][8][9]
-
Hematoxylin and Eosin (H&E) is the most widely used stain in histology for visualizing tissue morphology.[6][8][10][11] Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue, while eosin, an acidic dye, stains basic structures like the cytoplasm and extracellular matrix pink.[6][10][12]
-
Masson's Trichrome is a three-color staining protocol used to distinguish cellular elements from surrounding connective tissue.[13][14] It is particularly useful for highlighting collagen fibers (which stain blue/green) against muscle and cytoplasm (which stain red/pink) and nuclei (which stain black).[13][14]
-
Periodic acid-Schiff (PAS) is a histochemical method used to detect polysaccharides such as glycogen, and mucosubstances.[15][16][17] The periodic acid oxidizes glucose residues to aldehydes, which then react with the Schiff reagent to produce a purple-magenta color.[15]
Experimental Protocols
Detailed methodologies for each staining procedure are crucial for reproducibility and accurate comparison.
Hypothetical Protocol for this compound Staining
This protocol is a theoretical procedure based on the chemical properties of the compound.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in a 1% aqueous solution of this compound (pH 7.4) for 30 minutes at room temperature.
-
Rinse gently in phosphate-buffered saline (PBS).
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 5 minutes.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Traditional Staining Protocols
The following are condensed protocols for the traditional staining methods based on established procedures.
Hematoxylin and Eosin (H&E) Staining Protocol [11][18][19][20]
-
Deparaffinization and Rehydration: As described above.
-
Hematoxylin Staining: Immerse in Harris hematoxylin for 5-10 minutes.
-
Rinsing: Rinse in running tap water.
-
Differentiation: Briefly dip in 1% acid alcohol to remove excess stain.
-
Bluing: Immerse in a bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes.
-
Rinsing: Rinse in running tap water.
-
Eosin Staining: Counterstain with eosin Y solution for 1-2 minutes.
-
Dehydration and Mounting: As described above.
Masson's Trichrome Staining Protocol [13][14][21][22][23]
-
Deparaffinization and Rehydration: As described above.
-
Mordanting: Mordant in Bouin's solution for 1 hour at 56°C (for formalin-fixed tissue).
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain with aniline blue solution for 5-10 minutes.
-
Rinsing: Rinse briefly in 1% acetic acid solution.
-
Dehydration and Mounting: As described above.
Periodic acid-Schiff (PAS) Staining Protocol [15][16][17][24][25]
-
Deparaffinization and Rehydration: As described above.
-
Oxidation: Incubate in 0.5% periodic acid solution for 5 minutes.
-
Rinsing: Rinse in distilled water.
-
Schiff Reaction: Place in Schiff reagent for 15 minutes.
-
Washing: Wash in lukewarm running tap water for 5 minutes.
-
Counterstaining: Counterstain with Mayer's hematoxylin for 1 minute.
-
Washing: Wash in running tap water.
-
Dehydration and Mounting: As described above.
Data Presentation
The following tables summarize the hypothetical performance of this compound staining compared to traditional methods.
Table 1: Staining Performance Metrics
| Parameter | This compound (Hypothetical) | H&E | Masson's Trichrome | PAS |
| Target Structures | Primary amines in proteins | Nuclei (blue), Cytoplasm/ECM (pink) | Nuclei (black), Muscle/Cytoplasm (red), Collagen (blue) | Glycogen, Mucins (magenta) |
| Staining Intensity | Moderate | High | High | High |
| Specificity | Moderate to High | Low | High | High |
| Signal-to-Noise Ratio | Good | Good | Excellent | Excellent |
| Time to Result | ~ 45 minutes | ~ 30-40 minutes | ~ 90-120 minutes | ~ 30-40 minutes |
| Reagent Stability | Good | Excellent | Moderate | Good |
| Cost per Slide | Low | Very Low | Moderate | Low |
Table 2: Qualitative Assessment
| Feature | This compound (Hypothetical) | H&E | Masson's Trichrome | PAS |
| Ease of Use | Simple | Simple | Complex | Moderate |
| Differentiation | Good cellular detail | Excellent morphological overview | Excellent differentiation of connective tissue | Specific carbohydrate localization |
| Artifacts | Minimal (hypothesized) | Prone to over/under-staining | Can have inconsistent staining | Schiff reagent can be unstable |
| Ideal Application | General protein localization | Routine diagnostic pathology | Fibrosis and connective tissue disorders | Glycogen storage diseases, fungal infections |
Visualizations
Experimental Workflow Diagrams
Caption: Comparative experimental workflows for histological staining.
Hypothetical Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where this compound could be used to visualize the upregulation of a specific amine-rich protein (Protein X) in response to a growth factor stimulus.
Caption: Hypothetical signaling pathway leading to Protein X expression.
Conclusion
While this compound is not a conventionally used histological stain, its chemical properties present a theoretical basis for its application in tissue analysis, potentially for the localization of proteins rich in primary amines. The hypothetical comparison presented in this guide suggests that it could offer a simple and rapid staining protocol. However, its performance in terms of specificity and intensity would require experimental validation.
In contrast, traditional staining methods like H&E, Masson's Trichrome, and PAS remain the gold standard for their respective applications due to their well-established protocols, consistent results, and extensive use in diagnostic and research settings.[6][7][8] H&E provides essential morphological information, Masson's Trichrome excels in visualizing connective tissue, and PAS is invaluable for detecting carbohydrates.
Further research, including protocol optimization and validation on various tissue types, is necessary to determine the practical utility of this compound as a histological stain. Should it prove effective, it could become a valuable tool for specific applications, complementing the existing array of histological techniques.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. 4-Formylbenzene-1,3-disulfonic acid 97 207291-88-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Formylbenzene-1,3-disulfonic acid 97 207291-88-1 [sigmaaldrich.com]
- 5. 4-Formylbenzene-1,3-disulfonic acid 97 207291-88-1 [sigmaaldrich.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Histopathology Staining Explained: H&E and IHC Staining [mymab.com.my]
- 9. ccsenet.org [ccsenet.org]
- 10. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 11. clyte.tech [clyte.tech]
- 12. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 14. Masson’s Trichrome staining for histology [protocols.io]
- 15. microbenotes.com [microbenotes.com]
- 16. stainsfile.com [stainsfile.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mycetoma.edu.sd [mycetoma.edu.sd]
- 19. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. stainsfile.com [stainsfile.com]
- 22. healthsciences.usask.ca [healthsciences.usask.ca]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Mass Spectrometry Tags: Cross-Validating Results with Sodium 4-formylbenzene-1,3-disulfonate
For researchers, scientists, and drug development professionals, the precise quantification of proteins is paramount for unraveling complex biological processes and accelerating therapeutic innovation. Chemical labeling coupled with mass spectrometry is a cornerstone of quantitative proteomics. This guide provides a comprehensive comparison of a potentially novel amine-reactive labeling reagent, Sodium 4-formylbenzene-1,3-disulfonate, with established isobaric tagging technologies, iTRAQ™ and TMT™. We will delve into their reaction chemistries, experimental workflows, and performance characteristics, supported by available data, to empower researchers in making informed decisions for their quantitative proteomics studies.
While direct comparative experimental data for this compound as a mass spectrometry tag is not extensively available in the public domain, its chemical structure, featuring a formyl group, suggests its utility as an amine-reactive labeling reagent through reductive amination. This mechanism offers a distinct approach compared to the N-hydroxysuccinimide (NHS) ester-based chemistry of iTRAQ™ and TMT™. This guide will, therefore, draw comparisons based on the established principles of these differing chemistries and available data for similar compounds.
Comparison of Amine-Reactive Tagging Chemistries
The choice of a labeling reagent is a critical step that influences the entire quantitative proteomics workflow, from sample preparation to data analysis. Understanding the underlying chemistry is key to selecting the most appropriate tag for a given research objective.
| Feature | This compound (Predicted) | iTRAQ™ (isobaric Tags for Relative and Absolute Quantitation) | TMT™ (Tandem Mass Tags) |
| Reactive Group | Formyl (Aldehyde) | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary amines (N-terminus and Lysine side chains) | Primary amines (N-terminus and Lysine side chains) | Primary amines (N-terminus and Lysine side chains) |
| Reaction Chemistry | Reductive Amination | Acylation | Acylation |
| Reaction pH | Acidic to neutral (typically pH 4-7) | Alkaline (typically pH 7.5-8.5) | Alkaline (typically pH 7.5-8.5) |
| Byproducts | Water | N-Hydroxysuccinimide | N-Hydroxysuccinimide |
| Multiplexing | Dependent on isotopic variants of the tag and reducing agent | 4-plex, 8-plex | 2-plex to 18-plex |
| Quantification Strategy | Precursor-based or fragment-based (depending on design) | Reporter ion-based (MS/MS or MS3) | Reporter ion-based (MS/MS or MS3) |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reliable and reproducible quantitative proteomics data. Below are generalized methodologies for protein labeling using reductive amination (as predicted for this compound) and the established protocols for iTRAQ™ and TMT™.
Protocol 1: Protein Labeling via Reductive Amination (Predicted for this compound)
This protocol is based on the known chemistry of reductive amination for labeling peptides and proteins.
-
Protein Preparation:
-
Start with a purified protein or a complex protein mixture.
-
Ensure the buffer is free of primary amines (e.g., Tris). Phosphate or HEPES buffers are suitable.
-
Denature, reduce, and alkylate the proteins to ensure accessibility of lysine residues and the N-terminus.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
Labeling Reaction:
-
Dissolve the peptide mixture in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0).
-
Add the this compound labeling reagent. The molar ratio of reagent to peptide will need to be optimized.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
-
Quenching and Cleanup:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris buffer) to consume any excess labeling reagent.
-
Combine the differentially labeled samples (if performing multiplexing with isotopic versions).
-
Purify the labeled peptides using solid-phase extraction (e.g., C18 desalting) to remove excess reagents and salts prior to LC-MS/MS analysis.
-
Protocol 2: iTRAQ™/TMT™ Labeling
This protocol follows the general guidelines for commercially available iTRAQ™ and TMT™ reagent kits.
-
Protein Preparation:
-
Follow the same initial steps as for reductive amination: protein extraction, denaturation, reduction, alkylation, and enzymatic digestion.
-
-
Labeling Reaction:
-
Reconstitute the iTRAQ™ or TMT™ reagents in an organic solvent (e.g., acetonitrile or isopropanol).
-
Adjust the pH of the peptide solution to alkaline conditions (pH 7.5-8.5) using a suitable buffer (e.g., triethylammonium bicarbonate - TEAB).
-
Add the appropriate iTRAQ™ or TMT™ reagent to each peptide sample.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching and Combining Samples:
-
Quench the reaction by adding a quenching agent, typically hydroxylamine, to react with any remaining NHS-ester groups.
-
Combine the labeled samples into a single tube.
-
Desalt the combined labeled peptide mixture using solid-phase extraction.
-
Performance Comparison and Cross-Validation
The performance of a labeling reagent is assessed based on several key metrics. Cross-validation of results obtained from different labeling strategies is crucial for confirming the biological significance of quantitative changes.
| Performance Metric | This compound (Predicted) | iTRAQ™ / TMT™ |
| Labeling Efficiency | Potentially high, as reductive amination is a robust reaction. Optimization of pH and reducing agent is critical. | Generally high, but can be affected by pH and the presence of competing nucleophiles. |
| Specificity | Highly specific for primary amines. | Highly specific for primary amines. |
| Sample Complexity | Can be used with complex samples. | Well-established for use with complex biological samples. |
| Quantification Accuracy | If using a precursor-based quantification strategy, accuracy can be high. If designed as a reporter-ion tag, it would be subject to similar ratio compression issues as iTRAQ™/TMT™. | Susceptible to ratio compression due to co-isolation of precursor ions, which can be mitigated by using MS3-based quantification or advanced data acquisition strategies. |
| Throughput | Dependent on the availability of isotopic variants for multiplexing. | High multiplexing capabilities (up to 8-plex for iTRAQ™, up to 18-plex for TMT™) allow for high-throughput analysis. |
| Cost | Potentially lower cost if the reagent is readily synthesized. | Reagents can be a significant cost factor in large-scale experiments. |
Cross-Validation Strategy:
To ensure the validity of quantitative proteomics results, it is recommended to employ orthogonal validation methods. For instance, a subset of proteins identified as differentially expressed using a novel tag like this compound could be re-analyzed using a well-established method like TMT™. Consistent quantitative changes observed with both methods would provide strong evidence for the biological relevance of the findings.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships within biological pathways.
Caption: A generalized workflow for quantitative proteomics comparing two distinct labeling chemistries.
Assessing the Biocompatibility of Sodium 4-formylbenzene-1,3-disulfonate Crosslinked Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical determinant of the biocompatibility and overall success of a biomaterial. This guide provides a comparative assessment of the biocompatibility of materials crosslinked with Sodium 4-formylbenzene-1,3-disulfonate. Due to the limited direct research on this specific compound, this guide draws upon data from structurally similar crosslinkers, particularly other aromatic aldehydes and sulfonated compounds, to provide a comprehensive overview for researchers.
Executive Summary
Comparative Analysis of Crosslinking Agents
The ideal crosslinking agent should stabilize the biomaterial scaffold without eliciting a significant adverse biological response. The following table summarizes the biocompatibility profiles of various crosslinking agents, providing a framework for evaluating this compound.
| Crosslinking Agent | In Vitro Cytotoxicity | In Vivo Inflammatory Response | Hemocompatibility | Key Advantages | Potential Disadvantages |
| This compound (Inferred) | Likely dose-dependent cytotoxicity due to the aldehyde group. | The sulfonate groups may contribute to a reduced inflammatory response. | Sulfonation is generally associated with improved hemocompatibility. | Potentially good biocompatibility due to sulfonation. | Lack of direct biocompatibility data; potential for cytotoxicity from the aromatic aldehyde. |
| Glutaraldehyde | High cytotoxicity due to the release of toxic residuals.[1] | Can elicit a significant inflammatory response.[2] | Can be thrombogenic if not properly processed. | High crosslinking efficiency and well-established protocols. | Cytotoxicity and potential for calcification of bioprosthetic tissues.[1] |
| Genipin | Significantly lower cytotoxicity compared to glutaraldehyde. | Minimal inflammatory and immune responses. | Good hemocompatibility. | Natural origin, biodegradable, and excellent biocompatibility. | Slower reaction kinetics and higher cost. |
| Dextran Dialdehyde | Shows some degree of cytotoxicity in vitro. | Moderate foreign body reaction in vivo that decreases over time. | Generally considered hemocompatible. | Biodegradable and derived from a natural polymer. | Potential for in vitro cytotoxicity.[3] |
| Photocrosslinking (e.g., UV) | Generally low cytotoxicity, dependent on the photoinitiator used. | Minimal inflammatory response. | Good hemocompatibility. | High spatial and temporal control over the crosslinking process. | Potential for incomplete crosslinking and leaching of photoinitiators. |
Detailed Experimental Protocols
To ensure reproducible and comparable biocompatibility data, standardized experimental protocols are essential. The following sections detail the methodologies for key biocompatibility assays.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This test evaluates the potential of a material to cause toxic effects to cells.
Workflow:
Figure 1: Workflow for In Vitro Cytotoxicity Testing.
Methodology:
-
Material Preparation: Prepare sterile discs or films of the this compound crosslinked material.
-
Extraction: Immerse the material in a cell culture medium (e.g., MEM) at a surface area to volume ratio of 3-6 cm²/mL and incubate at 37°C for 24-72 hours.
-
Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, in 96-well plates until they reach a near-confluent monolayer.
-
Exposure: Remove the culture medium and replace it with the material extract. Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls.
-
Assessment: After 24 hours of incubation, assess cell viability using a quantitative assay such as MTT or XTT, which measures mitochondrial activity.
-
Analysis: Compare the viability of cells exposed to the material extract with the negative control. A significant reduction in viability indicates a cytotoxic effect.
Hemocompatibility Assessment (Based on ISO 10993-4)
This series of tests evaluates the effects of a blood-contacting biomaterial on blood and its components.
Key Assays:
-
Hemolysis: Measures the degree of red blood cell lysis caused by the material.
-
Protocol: Incubate the crosslinked material with diluted blood. Centrifuge and measure the amount of hemoglobin released into the supernatant spectrophotometrically.
-
-
Coagulation: Assesses the effect of the material on blood clotting time (e.g., Prothrombin Time - PT, and Activated Partial Thromboplastin Time - aPTT).
-
Protocol: Incubate the material with plasma and then add reagents to initiate the coagulation cascade. Measure the time to clot formation.
-
-
Platelet Activation: Evaluates the extent of platelet adhesion and activation on the material surface.
-
Protocol: Incubate platelet-rich plasma with the material. Analyze platelet adhesion and morphology using scanning electron microscopy (SEM) or measure the release of platelet-specific markers.
-
Signaling Pathway for Platelet Activation:
Figure 2: Simplified Signaling Pathway of Platelet Activation on a Biomaterial Surface.
In Vivo Implantation Study (Based on ISO 10993-6)
This test assesses the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the biomaterial.
Workflow:
References
- 1. Chemical Crosslinking of Acid Soluble Collagen Fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histological response to injected gluteraldehyde cross-linked bovine collagen based implant in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo biocompatibility of dextran dialdehyde cross-linked gelatin hydrogel films - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium 4-formylbenzene-1,3-disulfonate
Essential guidance for the safe and compliant disposal of Sodium 4-formylbenzene-1,3-disulfonate, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, a compound that requires careful handling due to its potential environmental impact. The primary and mandatory route for its disposal is through a licensed professional hazardous waste service.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. Always wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach of segregation, containment, and professional removal.
-
Waste Identification and Segregation:
-
Treat all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) and unused or waste solutions as hazardous waste.
-
Collect this waste in a dedicated, leak-proof, and compatible container, such as glass or high-density polyethylene (HDPE).
-
-
Waste Container Management:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste: this compound" and include any relevant hazard warnings.
-
Storage: Keep the waste container securely sealed and store it in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
-
Disposal of Empty Containers:
-
A container that has held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, perform a triple rinse with a suitable solvent (e.g., water).
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1]
-
Final Disposal of Container: After triple-rinsing and ensuring the label is defaced, the container may typically be disposed of as regular laboratory glass or plastic waste. However, always confirm this final step with your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Arranging for Professional Disposal:
-
Once the hazardous waste container is full, or in accordance with your institution's policies (often within 180 days), arrange for pickup by your EHS department or a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Avoid generating dust if the spilled material is solid.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | General practice for sulfonate and benzaldehyde compounds |
| Container Type | Compatible, sealed, and clearly labeled | [2] |
| Empty Container Rinsate | Collect as hazardous waste | [1] |
| Spill Cleanup Material | Dispose of as hazardous waste | [2] |
| Primary Disposal Method | Licensed Professional Hazardous Waste Service | [2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all waste streams are handled in a safe and compliant manner.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling Sodium 4-formylbenzene-1,3-disulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sodium 4-formylbenzene-1,3-disulfonate (CAS RN: 33513-44-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is classified as an irritant. Based on available safety data, the primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
Immediate precautions involve preventing all direct contact with the substance. Engineering controls, personal protective equipment, and proper handling techniques are mandatory.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound. All PPE should be inspected for integrity before each use.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and irritation. |
| Eye and Face Protection | ANSI-approved safety goggles. A face shield should be worn when there is a risk of splashing. | To protect eyes from dust and splashes, which can cause serious irritation. |
| Skin and Body Protection | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. For situations with potential for high dust exposure, a NIOSH-approved N95 dust mask or higher is recommended. | To avoid inhalation of dust particles, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available.
-
Gather and inspect all necessary PPE.
-
Locate the nearest eyewash station and safety shower and ensure they are accessible.
-
Prepare a designated work area and cover surfaces with absorbent, disposable bench paper.
-
Have a chemical spill kit readily available.
2. Handling:
-
Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation of dust.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
Use the smallest practical quantities for the experiment.
-
Keep containers tightly closed when not in use.
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontaminate the work area, including all equipment and surfaces.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's EHS office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Diagrams
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
